Pz-128
Description
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H99N13O9/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-31-47(70)63-41(28-21-23-32-56)51(74)64-42(29-22-24-33-57)52(75)68-46(37-69)54(77)65-43(30-25-34-61-55(59)60)50(73)62-39(4)49(72)67-45(35-38(2)3)53(76)66-44(48(58)71)36-40-26-18-17-19-27-40/h17-19,26-27,38-39,41-46,69H,5-16,20-25,28-37,56-57H2,1-4H3,(H2,58,71)(H,62,73)(H,63,70)(H,64,74)(H,65,77)(H,66,76)(H,67,72)(H,68,75)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIKWNVDCTBTF-BKGFHLQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H99N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371131-16-7 | |
| Record name | PZ-128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371131167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PZ-128 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PZ-128 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYT6MP4NS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Structural intricacies of Pz-128: A Technical Guide to a First-in-Class PAR1 Pepducin Antagonist
For Immediate Release
This technical guide provides a comprehensive overview of the structure of Pz-128, a pioneering pepducin antagonist of the Protease-Activated Receptor 1 (PAR1). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, mechanism of action, and the experimental foundation that underpins our understanding of this novel therapeutic agent.
Primary and Higher-Order Structure
This compound is a synthetic lipopeptide, a class of molecules that combine the specific targeting capabilities of peptides with the membrane-penetrating properties of lipids. This dual nature is central to its function as an intracellular modulator of a G-protein coupled receptor (GPCR).
The primary structure of this compound consists of a seven-amino-acid peptide sequence, KKSRALF , which is N-terminally acylated with palmitic acid and C-terminally amidated. The full chemical structure is therefore palmitate-Lys-Lys-Ser-Arg-Ala-Leu-Phe-NH2 . This sequence is derived from the third intracellular loop of the human PAR1 receptor, a critical region for G-protein coupling and subsequent signal transduction.
To date, a high-resolution, experimentally determined three-dimensional structure of this compound via X-ray crystallography or NMR spectroscopy has not been publicly reported. However, molecular modeling studies have provided valuable insights into its likely conformation. It is proposed that the lipidated N-terminus anchors the pepducin within the cell membrane's lipid bilayer, allowing the peptide portion to interact with the intracellular domains of PAR1. The peptide component is predicted to adopt a conformation that mimics the "off-state" of the receptor's third intracellular loop, thereby sterically and allosterically hindering the coupling of G-proteins.
Mechanism of Action: Intracellular Antagonism of PAR1
This compound represents a paradigm shift in GPCR modulation. Unlike traditional antagonists that bind to the extracellular ligand-binding site, this compound traverses the cell membrane and acts on the cytoplasmic face of PAR1. This intracellular mechanism of action is a hallmark of pepducin technology.
The proposed signaling pathway and the inhibitory action of this compound are depicted below:
Pz-128: A Reversible PAR1 Antagonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pz-128 is a first-in-class, cell-penetrating lipopeptide pepducin that acts as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] By targeting the cytoplasmic surface of PAR1, this compound effectively interrupts the signaling cascade to internally-located G proteins, thereby inhibiting platelet activation and downstream inflammatory and thrombotic events.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental procedures.
Introduction to this compound and PAR1
Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR), is a critical mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and inflammation.[4][5] Thrombin, the most potent activator of platelets, cleaves the N-terminus of PAR1 to expose a tethered ligand that initiates intracellular signaling through G-proteins, primarily Gαq and Gα12/13.[6][7][8] This activation leads to a cascade of events including platelet aggregation, granule release, and thrombus formation.
This compound, also known as P1pal-7, is a lipopeptide pepducin designed to mimic a portion of the third intracellular loop of PAR1.[1][9] Its lipid moiety facilitates penetration of the cell membrane, allowing it to access the intracellular face of the receptor.[8] Once inside, this compound disrupts the coupling of PAR1 with its cognate G-proteins, effectively blocking signal transduction and subsequent cellular responses.[1][3][4] A key feature of this compound is its reversible antagonism, which offers a potentially safer therapeutic window compared to irreversible PAR1 inhibitors.[4][10]
Mechanism of Action
This compound's unique mechanism of action sets it apart from traditional orthosteric antagonists that bind to the extracellular ligand-binding site.
-
Cell Penetration: The palmitoylated lipid tail of this compound enables it to passively diffuse across the platelet cell membrane.
-
Intracellular Targeting: Once in the cytoplasm, this compound targets the interface between PAR1 and its associated G-proteins.[1]
-
Disruption of G-Protein Coupling: By binding to the intracellular loops of PAR1, this compound prevents the conformational changes necessary for G-protein activation, thereby inhibiting downstream signaling.[8][10]
This intracellular antagonism specifically blocks PAR1-mediated signaling without interfering with the activity of other platelet receptors.[5][11]
Signaling Pathways
The activation of PAR1 by thrombin initiates a complex network of intracellular signaling events. The diagram below illustrates the canonical PAR1 signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Species | Model | This compound Dose | Primary Endpoint | Result | Citation |
| Guinea Pig | Ferric Chloride-induced Arterial Thrombosis | N/A | Time to Occlusion | Significantly delayed | [5] |
| Baboon | Ex vivo Platelet Aggregation (SFLLRN-induced) | 3 mg/kg (30 min infusion) | Inhibition of Aggregation (1-2h) | 85% inhibition | [10] |
| Baboon | Ex vivo Platelet Aggregation (SFLLRN-induced) | 6 mg/kg (45 min infusion) | Inhibition of Aggregation (1-2h) | 100% inhibition | [10] |
| Ovarian Cancer (in vitro) | OVCAR-4 cell migration | 3 µM | Inhibition of Migration | 90-94% inhibition | [1] |
| Ovarian Cancer (in vivo) | OVCAR-4 tumor model | 10 mg/kg (i.p. every other day for 6 weeks) | Reduction in Ascites Fluid Volume | 60% reduction | [1] |
| Ovarian Cancer (in vivo) | OVCAR-4 tumor model | 10 mg/kg (i.p. every other day for 6 weeks) | Reduction in Blood Vessel Density | 84-96% reduction | [1] |
Table 2: Clinical Pharmacodynamics of this compound (Phase I)
| This compound Dose (IV Infusion) | Time Point | PAR1 Agonist | Inhibition of Platelet Aggregation | Citation |
| 0.3 mg/kg | 30 min - 6 h | SFLLRN (8 µmol/L) | 20% - 40% | [11][12][13] |
| 0.5 mg/kg | 30 min - 6 h | SFLLRN (8 µmol/L) | 40% - 60% | [11][12][13] |
| 1 - 2 mg/kg | 30 min - 6 h | SFLLRN (8 µmol/L) | ≥ 80% - 100% | [11][12][13] |
| 0.5 mg/kg | 24 h | SFLLRN | 50% recovery of aggregation | [11][13] |
Table 3: Clinical Pharmacokinetics of this compound (Phase I)
| Parameter | Value | Citation |
| Plasma Half-life | 1.3 - 1.8 hours | [11][13] |
| Urinary Excretion | Nondetectable | [11][13] |
Table 4: TRIP-PCI Phase 2 Clinical Trial Data
| Treatment Group | Primary Endpoint (Bleeding) | 30-day MACE + Myocardial Injury (High-risk subgroup) | Citation |
| This compound (0.3 or 0.5 mg/kg) | 1.6% (1/62) | 31% | [12][14] |
| Placebo | 0% (0/35) | 83% | [12][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Platelet Aggregation Assays
The following diagrams outline the workflows for two common platelet aggregation assays.
Detailed Protocol: Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 150 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Further centrifuge the remaining blood at 3000 x g for 3 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Calibration: Calibrate the light transmission aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Incubation: Pipette PRP into a cuvette with a magnetic stir bar and incubate with the desired concentration of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Measurement: Add a PAR1 agonist, such as SFLLRN (e.g., 2-10 µM), to the cuvette and record the change in light transmission for a set duration (e.g., 10 minutes).
Ferric Chloride-Induced Arterial Thrombosis Model
This in vivo model is used to assess the antithrombotic efficacy of this compound.
Detailed Protocol: Ferric Chloride-Induced Arterial Thrombosis
-
Animal Preparation: Anesthetize a suitable animal model (e.g., guinea pig). Surgically expose the carotid artery.
-
Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow.
-
Drug Administration: Administer this compound or a vehicle control intravenously.
-
Thrombosis Induction: Apply a piece of filter paper saturated with ferric chloride solution (e.g., 10%) to the surface of the artery for a defined period (e.g., 3-5 minutes).
-
Data Acquisition: Continuously record the blood flow until the vessel is completely occluded. The primary endpoint is the time to occlusion.
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials.
-
Phase I (NCT01806077): This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of this compound in subjects with coronary artery disease or multiple risk factors.[6][11][13][15] The trial demonstrated a dose-dependent, specific, and reversible inhibition of PAR1-mediated platelet aggregation with a favorable safety profile at lower to moderate doses.[11][12][13]
-
TRIP-PCI Phase II (NCT02561000): This randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of this compound in patients undergoing cardiac catheterization with intent for percutaneous coronary intervention (PCI).[1][12][14] The study showed that this compound was well-tolerated and did not significantly increase bleeding risk when added to standard antiplatelet therapy.[12][14] In a high-risk subgroup of patients with elevated baseline troponin, this compound showed a potential benefit in reducing major adverse cardiac events and myocardial injury.[12][14]
Conclusion
This compound represents a novel approach to antiplatelet therapy with its unique mechanism of reversible, intracellular antagonism of PAR1. Preclinical and clinical data suggest that this compound is a potent and specific inhibitor of PAR1-mediated platelet aggregation with a promising safety profile. Its rapid onset and offset of action may offer advantages in the acute setting of cardiovascular interventions. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of thrombotic diseases.
References
- 1. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin this compound | ID: v118rd525 | STAX [stax.strath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Whole Blood Impedance Aggregometry and Its Utilisation in the Diagnosis and Prognosis of Patients with Systemic Inflammatory Response Syndrome and Sepsis in Acute Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Blood Platelet Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PZ-128: A First-in-Class PAR1 Pepducin Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PZ-128 is a novel, first-in-class antiplatelet agent that functions as a selective, intracellular, and reversible inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2] Developed as a pepducin, this compound represents a unique therapeutic approach by targeting the intracellular surface of a G-protein coupled receptor (GPCR) to allosterically modulate its signaling.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development.
Introduction: The Rationale for Targeting PAR1 in Thrombosis
Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of arterial thrombosis, a key event in acute coronary syndromes (ACS) and ischemic stroke. Thrombin exerts its primary effects on human platelets through the activation of PAR1.[1] While traditional antiplatelet agents target pathways such as cyclooxygenase-1 (aspirin) or the P2Y12 receptor (clopidogrel, prasugrel, ticagrelor), direct inhibition of thrombin-mediated platelet activation via PAR1 presents a compelling therapeutic strategy. However, early PAR1 antagonists faced challenges, including a long half-life and increased bleeding risk. This created an unmet need for a rapid-onset, reversible PAR1 inhibitor for acute settings, such as percutaneous coronary intervention (PCI).
The Discovery of this compound: A Novel Pepducin Approach
This compound emerged from the innovative "pepducin" technology. Pepducins are cell-permeant lipopeptides derived from the intracellular loops of GPCRs.[3] this compound is a lipidated peptide fragment homologous to a region in the third intracellular loop of PAR1 that is critical for its coupling to G proteins.[1] By anchoring in the cell membrane and disrupting the interaction between PAR1 and its associated G proteins, this compound effectively prevents thrombin-induced platelet activation.[1][2]
Mechanism of Action
The unique mechanism of this compound involves several key steps:
-
Cell Membrane Permeation: The lipidated nature of this compound allows it to readily cross the platelet cell membrane.
-
Intracellular Anchoring: Once inside the cell, this compound anchors to the inner leaflet of the plasma membrane.
-
Allosteric Inhibition: this compound then binds to the intracellular domains of PAR1, disrupting the receptor's ability to couple with and activate G proteins upon thrombin binding to the extracellular domain.
-
Reversibility: The inhibition is reversible, with platelet function recovering as the compound is cleared from the system.[2]
This intracellular approach offers selectivity and a distinct pharmacological profile compared to traditional small molecule antagonists that compete with the endogenous ligand on the extracellular surface of the receptor.
Preclinical Development
The preclinical evaluation of this compound was conducted in various in vitro and in vivo models to establish its pharmacodynamic effects, efficacy, and safety profile.
In Vitro Platelet Aggregation Studies
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Experimental Protocol:
-
Blood Collection: Whole blood was collected from healthy human donors or animal subjects into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: PRP was prepared by centrifugation of whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) was obtained by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes). Platelet counts in PRP were adjusted as necessary.
-
Light Transmission Aggregometry (LTA): LTA was performed using a specialized aggregometer.
-
PRP was pre-incubated with either this compound at various concentrations or a vehicle control.
-
Platelet aggregation was initiated by the addition of specific agonists, including the PAR1 agonist SFLLRN, ADP, and collagen.
-
The change in light transmission through the PRP suspension was recorded over time as a measure of platelet aggregation.
-
-
Data Analysis: The maximum platelet aggregation was determined for each condition, and the percentage of inhibition by this compound was calculated relative to the vehicle control.
Key Findings:
-
This compound demonstrated a dose-dependent inhibition of platelet aggregation induced by the PAR1 agonist SFLLRN.[2][4]
-
Importantly, this compound did not significantly inhibit platelet aggregation induced by other agonists such as ADP or collagen, indicating its specificity for the PAR1 pathway.[4]
In Vivo Animal Models
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.
Experimental Protocol (Ferric Chloride-Induced Thrombosis):
-
Animal Preparation: Male Hartley guinea pigs were anesthetized. The carotid artery was surgically exposed and isolated.
-
Drug Administration: this compound or vehicle was administered intravenously.
-
Thrombus Induction: A filter paper saturated with a solution of ferric chloride (FeCl₃) was applied to the adventitial surface of the carotid artery for a defined period to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Measurement: A Doppler flow probe was placed around the artery to continuously monitor blood flow.
-
Endpoint: The primary endpoint was the time to complete vessel occlusion, defined as the cessation of blood flow.
-
Ex Vivo Platelet Aggregation: Blood samples were collected at the end of the experiment to assess ex vivo platelet aggregation in response to various agonists.
Key Findings:
-
This compound significantly delayed the time to arterial occlusion in a dose-dependent manner.[2]
-
Sub-therapeutic doses of this compound acted synergistically with clopidogrel to prevent thrombosis.[2]
-
Ex vivo platelet aggregation studies confirmed that this compound selectively inhibited PAR1-mediated aggregation without affecting responses to ADP or thromboxane A2.[2]
Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of this compound in a species with a similar coagulation system to humans.
Experimental Protocol:
-
Animal Model: Studies were conducted in non-human primates (e.g., baboons).
-
Drug Administration: this compound was administered as an intravenous infusion.
-
Pharmacokinetic Sampling: Serial blood samples were collected at various time points to determine the plasma concentration of this compound over time.
-
Pharmacodynamic Assessments:
-
Ex vivo platelet aggregation was measured in response to SFLLRN and other agonists.
-
Bleeding time was assessed using a standardized template method.
-
Coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) were measured.
-
-
Thrombosis Model: A model of arterial thrombosis was utilized to evaluate in vivo efficacy.
Key Findings:
-
This compound demonstrated rapid and reversible inhibition of PAR1-mediated platelet aggregation in a dose-dependent manner.[2]
-
Platelet function returned to baseline within 24 hours of discontinuing the infusion.[2]
-
Crucially, this compound did not prolong bleeding time or alter coagulation parameters, suggesting a favorable safety profile compared to other antithrombotic agents.[2]
Clinical Development
The promising preclinical data supported the advancement of this compound into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase 1 Clinical Trial (NCT01806077)
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of this compound in subjects with vascular disease or multiple risk factors for coronary artery disease.[5]
Study Design:
-
A Phase 1, single-center, open-label, single-dose escalation study.[5]
-
31 subjects with coronary artery disease or multiple risk factors were enrolled.[6]
-
This compound was administered as a 1- to 2-hour continuous intravenous infusion at doses ranging from 0.01 mg/kg to 2 mg/kg.[4][6]
Experimental Protocols:
-
Safety and Tolerability Assessments: Monitored adverse events, clinical laboratory results, vital signs, physical examinations, and electrocardiograms (ECGs).[5]
-
Pharmacokinetic Analysis: Serial blood samples were collected to determine the plasma concentration-time profile of this compound.
-
Pharmacodynamic Analysis: Platelet aggregation in response to the PAR1 agonist SFLLRN (8 µmol/L) and other agonists (ADP, collagen) was assessed at baseline and at multiple time points post-dosing (0.5, 1, 2, 6, 24 hours, and 7-10 days).[4][6]
Quantitative Data Summary:
| Dose of this compound | Inhibition of Platelet Aggregation (to 8 µmol/L SFLLRN) at 30 min - 6 hours | Plasma Half-life (t1/2) |
| 0.3 mg/kg | 20% - 40%[4] | 1.3 - 1.8 hours[4][6] |
| 0.5 mg/kg | 40% - 60%[4] | 1.3 - 1.8 hours[4][6] |
| 1 - 2 mg/kg | ≥ 80% - 100%[4] | 1.3 - 1.8 hours[4][6] |
Key Findings:
-
This compound was well-tolerated at the doses tested.
-
It demonstrated a rapid, dose-dependent, and specific inhibition of PAR1-mediated platelet aggregation.[4]
-
The inhibitory effects were reversible, with approximately 50% recovery of platelet aggregation by 24 hours at the 0.5 mg/kg dose.[6]
-
This compound had no significant effect on bleeding time or other coagulation parameters.[4]
-
The plasma half-life was short, consistent with its intended use in acute settings.[4][6]
Phase 2 Clinical Trial - TRIP-PCI (NCT02561000)
Objective: To evaluate the safety and efficacy of this compound when added to standard dual antiplatelet therapy in patients undergoing non-emergent PCI or cardiac catheterization with the intent to perform PCI.[7][8]
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
100 patients with coronary artery disease or acute coronary syndrome were randomized (2:1) to receive this compound or placebo.[8]
-
This compound was administered as a single 2-hour intravenous infusion at doses of 0.3 mg/kg or 0.5 mg/kg, in addition to standard of care (aspirin and a P2Y12 inhibitor).[8]
Experimental Protocols:
-
Primary Safety Endpoint: Incidence of major and minor bleeding events, as assessed by the Thrombolysis in Myocardial Infarction (TIMI) classification.[7]
-
Secondary Efficacy Endpoint: A composite of major adverse cardiac events (MACE), including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, recurrent ischemia requiring hospitalization, or urgent coronary revascularization.[7]
-
Pharmacodynamic Analysis: Platelet aggregation in response to SFLLRN (5 µmol/L and 20 µmol/L), ADP, and collagen was measured at various time points.[3]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined by ultra-high performance liquid chromatography-tandem mass spectrometry.[3]
Quantitative Data Summary:
| Endpoint | Placebo | This compound (0.3 mg/kg) | This compound (0.5 mg/kg) |
| TIMI Major or Minor Bleeding | 0% | 1 event | 0 events |
| TIMI Minimal Bleeding | 0% | 1 event | 1 event |
| MACE at 30 Days | 6% | Numerically lower | Numerically lower |
| MACE at 90 Days | 6% | Numerically lower | Numerically lower |
| Inhibition of Platelet Aggregation to 5 µmol/L SFLLRN at 24 hours | - | - | 61%[3] |
| Recovery of Platelet Aggregation at 14 days (relative to 24h) | - | - | 50%[3] |
Key Findings:
-
This compound did not significantly increase the rates of TIMI major or minor bleeding compared to placebo when added to standard dual antiplatelet therapy.[8]
-
There was a numerical reduction in MACE at 30 and 90 days in the this compound arms, although the study was not powered for statistical significance on this endpoint.[8]
-
In a subgroup of patients with elevated baseline cardiac troponin I, this compound was associated with a significant reduction in the composite of 30-day MACE and myocardial injury.[8]
-
The pharmacodynamic effects were consistent with Phase 1 findings, showing significant and reversible inhibition of PAR1-mediated platelet aggregation.[3]
Visualizations of Key Pathways and Workflows
Signaling Pathway of PAR1 and Inhibition by this compound
Caption: Mechanism of PAR1 activation by thrombin and its inhibition by this compound.
Experimental Workflow for Preclinical In Vivo Thrombosis Model
Caption: Workflow for the ferric chloride-induced arterial thrombosis model.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antiplatelet therapy. Its novel intracellular mechanism of action, rapid onset, and reversible inhibition of PAR1, coupled with a favorable safety profile in preclinical and early clinical studies, position it as a promising candidate for the management of thrombotic events in acute settings. The Phase 2 TRIP-PCI trial provided valuable insights into its safety and potential efficacy in a real-world patient population undergoing PCI.
Future research will likely focus on larger, adequately powered Phase 3 clinical trials to definitively establish the clinical benefit of this compound in reducing ischemic events in patients with ACS or those undergoing PCI. Further studies may also explore its utility in other thrombotic disorders. The development of this compound has not only provided a potential new therapeutic option but has also validated the pepducin platform as a viable strategy for targeting intracellular GPCR signaling pathways, opening up new avenues for drug discovery.
References
- 1. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pz-128: An In-Depth Technical Guide to a Novel Intracellular Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pz-128 is a first-in-class antiplatelet agent that represents a novel therapeutic approach by targeting the intracellular domain of the Protease-Activated Receptor 1 (PAR1). As a cell-penetrating pepducin, this compound offers rapid, specific, and reversible inhibition of thrombin-mediated platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating new frontiers in antiplatelet therapy.
Introduction to this compound and Pepducin Technology
This compound is a synthetic, cell-penetrating lipopeptide, classified as a pepducin.[1] Pepducins are a novel class of drugs composed of a short peptide sequence derived from an intracellular loop of a G-protein coupled receptor (GPCR), tethered to a lipid moiety.[2][3][4] This unique structure allows pepducins to anchor to the cell membrane and translocate to the inner leaflet, where they can allosterically modulate receptor-G-protein interactions.[1][2] this compound is specifically designed to target the third intracellular loop of PAR1, a key thrombin receptor on platelets.[5] By disrupting the coupling of PAR1 with its associated G-proteins, this compound effectively blocks downstream signaling pathways that lead to platelet activation and aggregation.[5]
Mechanism of Action: Intracellular Blockade of PAR1 Signaling
Thrombin is the most potent activator of platelets and plays a crucial role in thrombosis.[5] It exerts its effects primarily through the activation of PAR1 and PAR4 on the platelet surface.[6][7] Upon cleavage of its N-terminal domain by thrombin, PAR1 undergoes a conformational change that initiates intracellular signaling through coupling with heterotrimeric G-proteins, including Gq, Gi, and G12/13.[6][8]
This compound functions as a competitive antagonist at the intracellular face of PAR1. Its peptide sequence mimics a region of the third intracellular loop of PAR1, allowing it to disrupt the interaction between the activated receptor and its cognate G-proteins.[5] This intracellular blockade prevents the initiation of the signaling cascade, thereby inhibiting platelet shape change, granule secretion, and aggregation induced by thrombin.[8]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Species | Model | This compound Dose | Effect | Citation(s) |
| Guinea Pig | Ferric Chloride-Induced Carotid Artery Thrombosis | Not Specified | Delayed arterial thrombosis | |
| Guinea Pig | Ex vivo Platelet Aggregation | Not Specified | Blocked thrombin-mediated aggregation |
Table 2: Phase I Clinical Trial (NCT01806077) - Dose-Dependent Inhibition of Platelet Aggregation[9][10]
| This compound Dose (IV Infusion) | Inhibition of SFLLRN-induced Aggregation (30 min - 6 hours) |
| 0.3 mg/kg | 20% - 40% |
| 0.5 mg/kg | 40% - 60% |
| 1.0 - 2.0 mg/kg | ≥80% - 100% |
SFLLRN is a PAR1 agonist peptide.
Table 3: Phase I Clinical Trial (NCT01806077) - Pharmacokinetics and Reversibility[9]
| Parameter | Value |
| Plasma Half-life | 1.3 - 1.8 hours |
| Reversibility (0.5 mg/kg dose) | 50% recovery of aggregation at 24 hours |
Table 4: Phase II TRIP-PCI Clinical Trial (NCT02561000) - Key Outcomes[11][12][13]
| Endpoint | This compound (0.3 or 0.5 mg/kg) | Placebo | p-value |
| Major or Minor Bleeding (TIMI Criteria) | 1.6% (1/62) | 0% (0/35) | Not Significant |
| MACE at 30 days | 0% | 6% | 0.13 |
| MACE at 90 days | 2% | 6% | 0.29 |
| MACE + Myocardial Injury (High-risk subgroup) | 31% | 83% | 0.02 |
MACE: Major Adverse Cardiac Events (Cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, recurrent ischemia requiring hospitalization, or urgent coronary revascularization).
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol is a generalized procedure based on standard LTA methodologies and details from this compound clinical trial publications.[9][10][11][12][13]
Objective: To measure the effect of this compound on platelet aggregation in response to various agonists.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists: Thrombin, SFLLRN (PAR1 agonist), ADP, collagen.
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first 2-3 mL should be discarded to avoid activation due to venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP).
-
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10⁹/L using autologous PPP.
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add this compound or vehicle control and incubate for a specified time.
-
Add the platelet agonist (e.g., SFLLRN at 8 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis: The percentage of maximum aggregation is calculated by the instrument's software.
Experimental Workflow for LTA
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Guinea Pigs
This protocol is a generalized procedure based on published methods for this model.[14][15][16][17]
Objective: To evaluate the in vivo antithrombotic efficacy of this compound.
Materials:
-
Guinea pigs.
-
Anesthetic (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Doppler flow probe and flowmeter.
-
Ferric chloride (FeCl₃) solution (e.g., 10-50% in distilled water).
-
Filter paper strips.
-
Saline.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig.
-
Make a midline cervical incision and expose the common carotid artery.
-
-
Flow Probe Placement:
-
Carefully place a Doppler flow probe around the carotid artery to measure blood flow.
-
Allow the blood flow to stabilize and record a baseline reading.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously.
-
-
Thrombosis Induction:
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).
-
-
Monitoring:
-
Remove the filter paper and continuously monitor the carotid artery blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
-
Data Analysis: The primary endpoint is the time to vessel occlusion.
Experimental Workflow for FeCl₃-Induced Thrombosis Model
References
- 1. Pepducin - Wikipedia [en.wikipedia.org]
- 2. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepducin-mediated G Protein-Coupled Receptor Signaling in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unimedizin-mainz.de [unimedizin-mainz.de]
- 14. cordynamics.com [cordynamics.com]
- 15. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pepducin Pz-128: A Novel Inhibitor of Cancer Cell Metastasis
A Technical Guide on the Mechanism and Efficacy of a First-in-Class PAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-metastatic effects of Pz-128, a novel pepducin targeting the Protease-Activated Receptor 1 (PAR1). This compound is a cell-penetrating, membrane-tethered lipopeptide that offers a unique intracellular mechanism for inhibiting G-protein coupled receptor (GPCR) signaling, a pathway frequently implicated in cancer progression. This document details the quantitative efficacy of this compound in preclinical cancer models, outlines the experimental protocols for key assays, and visualizes the core signaling pathways modulated by this compound.
Executive Summary
Metastasis remains the primary driver of mortality in cancer patients. The G-protein coupled receptor, PAR1, has emerged as a critical oncogene, promoting tumor growth, invasion, angiogenesis, and metastasis in various solid tumors, including breast, lung, and ovarian cancers.[1] this compound, a first-in-class PAR1 inhibitor, has demonstrated significant anti-metastatic and anti-angiogenic properties in multiple preclinical murine models.[1] This pepducin operates by targeting the intracellular face of the PAR1 receptor, thereby disrupting its coupling with G-proteins and inhibiting downstream signaling. This guide synthesizes the currently available data on this compound, presenting its quantitative effects on tumor progression and detailing the methodologies used to ascertain these effects.
Quantitative Data on the Efficacy of this compound
The anti-tumor and anti-metastatic efficacy of this compound has been quantified in several preclinical studies. The data, summarized below, highlights the compound's potency both as a monotherapy and in combination with standard-of-care chemotherapeutics.
Table 2.1: Efficacy of this compound in Breast Cancer Models
| Cancer Model | Cell Line | Treatment | Efficacy | p-value |
| Mammary Fat Pad | PAR1-expressing MCF-7 | This compound | 62% inhibition of tumor growth | p < 0.01 |
| Mammary Fat Pad | MDA-MB-231 | This compound (10 mg/kg) + Taxotere (10 mg/kg) - Early Treatment (Day 2) | 98% inhibition of tumor growth | p < 0.05 |
| Mammary Fat Pad | MDA-MB-231 | This compound (10 mg/kg) + Taxotere (10 mg/kg) - Delayed Treatment (Day 15) | 60% inhibition of tumor growth | p > 0.01 |
| Mammary Fat Pad | MDA-MB-231 | This compound (10 mg/kg) + Taxotere (10 mg/kg) | 60% apoptotic regions in tumors (TUNEL assay) | N/A |
| Tumor Homogenates | MDA-MB-231 | This compound + Taxotere | 54% reduction in Akt phosphorylation | p < 0.05 |
Data sourced from a comprehensive review on PAR1 as a therapeutic target.[1]
Table 2.2: Efficacy of this compound in Lung Cancer Models
| Cancer Model | Cell Line | Treatment | Efficacy | p-value |
| Subcutaneous Xenograft | A549 | This compound | 75% inhibition of tumor growth | p < 0.01 |
| Subcutaneous Xenograft | A549 | Avastin | 67% inhibition of tumor growth | p < 0.01 |
Data sourced from a comparative efficacy study.[1]
Table 2.3: Efficacy of this compound in Ovarian Cancer Models
| Cancer Model | Cell Line | Treatment | Efficacy | p-value |
| Peritoneal Carcinomatosis | OVCAR-4 & SKOV-3 | This compound (10 mg/kg) | 60% inhibition of ascitic fluid accumulation | p = 0.0017 |
| Peritoneal Carcinomatosis | OVCAR-4 | This compound + Docetaxel | Prevention of invasion across the diaphragm | p = 0.01 |
| Peritoneal Carcinomatosis | OVCAR-4 | This compound + Docetaxel | 73% to 92% reduction in blood vessel formation | N/A |
Data sourced from studies on ovarian peritoneal carcinoma models.[1]
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-metastatic effects by inhibiting the PAR1 signaling cascade. In the tumor microenvironment, proteases such as Matrix Metalloproteinase-1 (MMP-1) can cleave and activate PAR1 on cancer cells. This activation triggers downstream signaling through pathways critical for cell survival and proliferation, namely the Akt and ERK1/2 pathways. This compound, by blocking the interaction between PAR1 and its associated G-proteins, effectively dampens these pro-tumorigenic signals.
Caption: this compound inhibits the MMP-1/PAR1 signaling axis.
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo and in vitro experiments used to evaluate the efficacy of this compound.
In Vivo Xenograft Models
This orthotopic model is crucial for studying breast cancer progression in a physiologically relevant microenvironment.
Caption: Workflow for the mammary fat pad xenograft model.
Protocol:
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media until they reach a logarithmic growth phase.
-
Cell Harvest and Preparation: Cells are harvested using trypsin, washed with PBS, and resuspended in a sterile solution (e.g., PBS or serum-free media) at a concentration of 2 x 107 cells/mL.
-
Animal Preparation: Female immunodeficient mice (e.g., SCID or nude mice), 8 weeks old, are anesthetized.
-
Orthotopic Injection: 100 µL of the cell suspension (2 x 106 cells) is injected into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Primary tumor growth is measured weekly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 200 mm³), treatment with this compound, vehicle control, or combination therapies is initiated. Dosing can be administered intraperitoneally or via other appropriate routes.
This model is widely used for assessing the efficacy of anti-cancer agents on solid tumor growth.
Protocol:
-
Cell Culture: Human lung adenocarcinoma cells (e.g., A549) are cultured in standard conditions.
-
Cell Harvest and Preparation: Cells are prepared as described in the mammary fat pad model, often mixed with Matrigel to support initial tumor formation. A typical injection consists of 1 x 107 cells in 100-200 µL.
-
Animal Preparation: Immunocompromised mice are used.
-
Subcutaneous Injection: The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers.
-
Treatment Administration: When the mean tumor volume reaches 100-150 mm³, animals are randomized into treatment groups and dosing begins.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and analyzed.
In Vitro Metastasis Assays
This assay quantifies the chemotactic motility of cancer cells. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.
Caption: Workflow for the Boyden chamber assay.
Protocol:
-
Insert Preparation: Transwell inserts with an 8 µm pore size membrane are used. For invasion assays, the inserts are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells are serum-starved, harvested, and resuspended in serum-free media. A defined number of cells (e.g., 5 x 104) are added to the upper chamber of the insert.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (typically 24-48 hours).
-
Cell Removal: Non-migrated or non-invaded cells are removed from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Cells that have migrated to the bottom surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The stained cells are visualized under a microscope, and the number of migrated/invaded cells is counted in several random fields to determine the average.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with Proteinase K to permeabilize the cells.
-
TUNEL Reaction: The sections are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The fluorescent signal is detected using a fluorescence microscope.
-
Counterstaining: Nuclei are often counterstained with a DNA dye like DAPI to visualize all cells in the tissue section.
-
Quantification: The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei in a given area.
Conclusion
This compound represents a promising therapeutic agent for combating cancer metastasis. Its unique intracellular mechanism of action, targeting the PAR1-G-protein interface, allows for the potent inhibition of key signaling pathways that drive tumor progression. The quantitative data from preclinical models of breast, lung, and ovarian cancer demonstrate its significant efficacy in reducing tumor growth, angiogenesis, and metastatic spread. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other pepducin-based therapies in oncology. Further research into the nuanced effects of this compound on the tumor microenvironment and its potential for synergistic combinations with other targeted therapies is warranted.
References
Pz-128: A Pepducin-Based Inhibitor of Angiogenesis by Targeting PAR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pz-128 is a first-in-class, cell-penetrating lipopeptide pepducin that acts as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1). By targeting the cytoplasmic face of PAR1, this compound effectively disrupts the coupling and subsequent signaling to G proteins, a critical step in the activation of this receptor. This unique intracellular mechanism of action confers upon this compound a range of therapeutic effects, including antiplatelet, anti-metastatic, and noteworthy anti-angiogenic properties. This technical guide provides an in-depth overview of the core mechanisms of this compound in angiogenesis inhibition, supported by available data, experimental methodologies, and a visualization of the implicated signaling pathways.
Core Mechanism of Action
This compound is a lipopeptide, a peptide modified with a lipid moiety, which enhances its ability to penetrate the cell membrane. Once inside the cell, it targets the intracellular loops of the PAR1 G-protein coupled receptor (GPCR). This interaction prevents the conformational changes necessary for G-protein activation following the cleavage of the extracellular domain of PAR1 by proteases such as thrombin. By inhibiting PAR1 signaling, this compound effectively blocks a key pathway involved in tumor progression and angiogenesis.
Quantitative Data on Anti-Angiogenic Effects
| Parameter | Model System | Treatment | Result | Reference |
| Blood Vessel Density | OVCAR-4 human ovarian cancer xenograft in female NCR Nu/Nu mice | This compound (10 mg/kg, intraperitoneal injection, every other day for 6 weeks) | 84-96% reduction in blood vessel density in the center and edge of tumors | [1] |
| Ascites Fluid Volume | OVCAR-4 human ovarian cancer xenograft in female NCR Nu/Nu mice | This compound (10 mg/kg, intraperitoneal injection, every other day for 6 weeks) | 60% reduction in mean ascites fluid volume | [1] |
| Endothelial Barrier Permeability | In vitro model using OVCAR-4-treated peritoneal fibroblast conditioned media | This compound | Nearly complete inhibition of the 2.2-fold increase in endothelial barrier permeability | [1] |
| Atherosclerotic Burden | Apolipoprotein E-knockout (ApoEko) mice | This compound | Significant decrease in total atherosclerotic burden | [2] |
Signaling Pathways in Angiogenesis Inhibition
The anti-angiogenic effect of this compound is rooted in the inhibition of the PAR1 signaling cascade in endothelial cells. Thrombin, a key activator of PAR1, is known to stimulate pro-angiogenic responses, including the induction of Vascular Endothelial Growth Factor (VEGF). This compound, by blocking PAR1, is hypothesized to interfere with these pro-angiogenic signals.
The activation of PAR1 by thrombin in endothelial cells leads to the coupling of G-proteins, primarily Gαq, Gα12/13, and Gαi. This initiates a downstream cascade involving:
-
ERK1/2 Activation: PAR1 activation triggers the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
-
AP-1/c-FOS Activation: Activated ERK1/2, in turn, promotes the activation of the transcription factor complex Activator Protein-1 (AP-1), a key component of which is c-FOS.[3]
-
VEGF Transcription: The activated AP-1/c-FOS complex binds to the promoter region of the VEGF gene, leading to its transcription and the subsequent synthesis and secretion of VEGF protein.[3]
By inhibiting the initial step of G-protein coupling, this compound is expected to abrogate this entire signaling cascade, thereby reducing VEGF production and inhibiting angiogenesis.
Caption: this compound inhibits PAR1 signaling, preventing the downstream activation of pro-angiogenic factors.
Experimental Protocols
Detailed experimental protocols for angiogenesis assays specifically utilizing this compound are not extensively published. However, based on standard methodologies, the following outlines the likely approaches for key in vitro and in vivo angiogenesis assays.
In Vitro Assays
1. Endothelial Cell Proliferation Assay (e.g., MTT or BrdU Assay)
-
Objective: To determine the effect of this compound on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Methodology:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control (e.g., VEGF).
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For BrdU assay, add BrdU to the wells during the final hours of incubation. After fixation and permeabilization, detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate. Measure absorbance.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value of this compound.
2. Endothelial Cell Migration Assay (e.g., Wound Healing/Scratch Assay or Boyden Chamber Assay)
-
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
-
Methodology (Wound Healing):
-
Grow HUVECs to a confluent monolayer in a 6-well or 12-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
3. Endothelial Cell Tube Formation Assay
-
Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Methodology:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in a low-serum medium.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.
In Vivo Assays
1. Matrigel Plug Assay
-
Objective: To assess the effect of this compound on neovascularization in a living organism.
-
Methodology:
-
Mix Matrigel, which is liquid at 4°C, with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of this compound or vehicle control.
-
Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice.
-
The Matrigel will solidify at body temperature, forming a plug.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
-
Data Analysis: Quantify the extent of angiogenesis within the plugs by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers such as CD31.
2. Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To evaluate the effect of this compound on a naturally developing vascular network.
-
Methodology:
-
Create a small window in the shell of a fertilized chicken egg at embryonic day 3-4 to expose the CAM.
-
On embryonic day 7-10, place a carrier (e.g., a sterile filter paper disc or a gelatin sponge) soaked with this compound or vehicle control onto the CAM.
-
Incubate the eggs for 2-3 days.
-
Observe and photograph the vascular network in the area of the carrier.
-
-
Data Analysis: Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the treated area.
Caption: A general workflow for evaluating the anti-angiogenic properties of this compound.
Conclusion
This compound represents a novel approach to angiogenesis inhibition through its unique intracellular targeting of the PAR1 receptor. The available data strongly suggest a potent anti-angiogenic effect, likely mediated by the disruption of the PAR1-ERK1/2-VEGF signaling axis in endothelial cells. Further dedicated studies focusing on quantitative angiogenesis assays are warranted to fully elucidate the therapeutic potential of this compound in angiogenesis-dependent diseases. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the continued development of this promising therapeutic agent.
References
- 1. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chorioallantoic membrane: A novel approach to extrapolate data from a well-established method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Targeting of G-protein Coupled Receptors by PZ-128: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PZ-128, a first-in-class cell-penetrating lipopeptide (pepducin) that acts as a specific and reversible antagonist of the G-protein coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). By targeting the intracellular surface of PAR1, this compound presents a novel mechanism for modulating GPCR signaling, with significant therapeutic potential in cardiovascular diseases and oncology.
Introduction: The Paradigm of Intracellular GPCR Targeting
G-protein coupled receptors have traditionally been viewed as cell surface receptors that transduce extracellular signals into intracellular responses.[1][2] However, a growing body of evidence reveals that GPCRs are also located on intracellular membranes, such as the endoplasmic reticulum, Golgi apparatus, and endosomes, where they can initiate distinct signaling cascades.[1][2] This has opened up a new frontier in pharmacology: the development of therapeutics that can cross the plasma membrane and modulate these intracellular GPCRs.
This compound, also known as P1pal-7, exemplifies this innovative approach. It is a pepducin, a synthetic lipopeptide composed of a short peptide derived from an intracellular loop of a GPCR, linked to a lipid moiety.[3][4] This unique structure allows this compound to anchor in the cell membrane and traverse it to access the cytoplasmic face of its target receptor, PAR1.[4][5]
This compound: Mechanism of Action
This compound functions as a specific and reversible antagonist of PAR1.[5] It targets the cytoplasmic surface of PAR1, disrupting the receptor's ability to couple with and activate its associated G-proteins.[5][6] This intracellular blockade of PAR1 signaling has been shown to have potent antiplatelet, anti-metastatic, anti-angiogenic, and anticancer effects in preclinical and clinical studies.[5]
Signaling Pathway of PAR1 and Inhibition by this compound
The following diagram illustrates the conventional PAR1 signaling pathway and the point of intervention by this compound.
Quantitative Data on this compound
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetics of this compound in Humans
| Parameter | Value | Reference |
| Administration | Intravenous infusion | [6] |
| Plasma Half-life | 1.3 - 1.8 hours | [6] |
| Doses Tested (Phase 1) | 0.01 - 2 mg/kg | [6] |
| Doses Tested (Phase 2) | 0.3 and 0.5 mg/kg | [7] |
Table 2: Pharmacodynamics of this compound - Inhibition of Platelet Aggregation
| Dose | Inhibition of PAR1-mediated Platelet Aggregation (stimulated by 8 µmol/L SFLLRN) | Time Point | Reference |
| 0.3 mg/kg | 20% - 40% | 30 minutes to 6 hours | [6] |
| 0.5 mg/kg | 40% - 60% | 30 minutes to 6 hours | [6] |
| 1 - 2 mg/kg | ≥ 80% - 100% | 30 minutes to 6 hours | [6] |
| 0.5 mg/kg | 50% recovery of aggregation | 24 hours | [6] |
Table 3: Clinical Efficacy of this compound (TRIP-PCI Trial - NCT02561000)
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Major Adverse Coronary Events (30 days) | 0% | 6% | 0.13 | [7] |
| Major Adverse Coronary Events (90 days) | 2% | 6% | 0.29 | [7] |
| MACE + Myocardial Injury (in patients with elevated baseline troponin I) | 31% | 83% | 0.02 | [7] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the effect of this compound on platelet aggregation.[2][6]
Objective: To measure the in vitro effect of this compound on platelet aggregation induced by a PAR1 agonist.
Materials:
-
Whole blood from healthy human donors or study subjects.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
This compound at desired concentrations.
-
PAR1 agonist: SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) peptide.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer (e.g., Chrono-Log Platelet Aggregometer).
-
Pipettes and consumables.
Procedure:
-
Blood Collection: Draw whole blood into tubes containing sodium citrate anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Incubation:
-
Pre-warm the PRP samples to 37°C.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Set the baseline light transmittance with PRP (0%) and PPP (100%).
-
Add the PAR1 agonist SFLLRN (e.g., final concentration of 8 µmol/L) to initiate aggregation.
-
Record the change in light transmittance over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated.
-
Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the platelet aggregation assay.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pepducin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pz-128 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pz-128 (also known as P1pal-7) is a first-in-class, cell-penetrating lipopeptide that acts as a potent, specific, and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] As a pepducin, this compound is designed to target the intracellular surface of its cognate G protein-coupled receptor (GPCR), offering a unique mechanism for modulating cellular signaling.[3][4][5] Its structure consists of a short peptide derived from the third intracellular loop of PAR1, tethered to a palmitate lipid moiety.[2][4][6] This lipid tail allows the pepducin to anchor in the cell membrane and access the cytoplasmic face of the receptor, where it sterically blocks the coupling of PAR1 to its associated G proteins (Gαq, Gαi, Gα12/13), thereby inhibiting downstream signaling cascades.[1][7][8] this compound has demonstrated significant antiplatelet, anti-angiogenic, and anti-metastatic effects in preclinical and clinical studies.[1][6]
These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its effects on cell viability, migration, and signaling.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| OVCAR-4 (Ovarian Cancer) | Migration Assay | 3 µM | Blocks 90-94% of cell migration towards ascites and fibroblast conditioned media. | [1] |
| OVCAR-4 (Ovarian Cancer) | Permeability Assay | Not Specified | Almost completely inhibited the increase in endothelial barrier permeability induced by conditioned media. | [1] |
| HEK293 (Human Embryonic Kidney) | Cell Viability (MTT) | 100 µM (24h) | Significant cell death observed. | [9] |
| HEK293 / TsA201 | Calcium Flux | 25-100 µM | Induced a dose-dependent increase in intracellular Ca2+ levels. | [9] |
| HEK293 / TsA201 | ERK Phosphorylation | 30 µM | Caused sustained ERK phosphorylation (15-60 min). | [9] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| System | Assay Type | Dosage | Observed Effect | Reference |
| Human Platelets | Platelet Aggregation | 0.3 mg/kg | 20-40% inhibition of PAR1-agonist (SFLLRN) induced aggregation. | [9][10][11] |
| Human Platelets | Platelet Aggregation | 0.5 mg/kg | 40-60% inhibition of PAR1-agonist (SFLLRN) induced aggregation. | [9][10][11] |
| Human Platelets | Platelet Aggregation | 1-2 mg/kg | 80-100% inhibition of PAR1-agonist (SFLLRN) induced aggregation. | [9][10][11] |
| OVCAR-4 Xenograft (Mouse) | Ascites Volume | 10 mg/kg (i.p.) | Reduced mean ascites fluid volume by 60%. | [1] |
| OVCAR-4 Xenograft (Mouse) | Angiogenesis | 10 mg/kg (i.p.) | 84-96% reduction in tumor blood vessel density. | [1] |
| Mouse Model (TAC) | Cardiac Function | 10 mg/kg (s.c.) | Protected against loss of left ventricle ejection fraction and reduced cardiac fibrosis. | [12] |
Mandatory Visualizations
Caption: Mechanism of this compound as a PAR1 antagonist.
Caption: General experimental workflow for this compound cell-based assays.
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Note: this compound is a lipopeptide. Proper solubilization is critical for experimental success. The following protocol is based on vendor recommendations.[2]
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile PBS or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the this compound powder in 100% DMSO.
-
Vortex thoroughly to dissolve. If precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.[2]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution into sterile PBS or serum-free cell culture medium immediately before use.
-
Important: To avoid precipitation, add the this compound stock solution drop-wise to the aqueous buffer while vortexing. Do not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells. Include a vehicle control (e.g., 0.5% DMSO in medium) in all experiments.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Avoid repeated freeze-thaw cycles.
-
Cell Viability Assessment using MTT Assay
This protocol is adapted for evaluating this compound cytotoxicity in cell lines like HEK293, based on published findings.[9]
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM).[9] Remember to include a vehicle-only control (e.g., 0.5% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation showed effects at 100 µM.[9]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Migration Assessment using Transwell Assay
This protocol is designed to test the inhibitory effect of this compound on the migration of cancer cells, such as OVCAR-4.[1]
Materials:
-
OVCAR-4 cells (or other motile cell line)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS or other chemoattractant)
-
This compound working solutions
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
-
Inverted microscope
Procedure:
-
Chemoattractant: Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest OVCAR-4 cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for 30 minutes at 37°C. A concentration of 3 µM has been shown to be effective.[1]
-
Seeding: Add 100 µL of the treated cell suspension (100,000 cells) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂. The optimal time should be determined empirically for your cell line.
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the bottom side of the membrane with a fixation solution for 10 minutes. Then, stain the cells with Crystal Violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated, stained cells in several random fields of view using an inverted microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Suppression of Heart Failure with PAR1 Pepducin Technology in a Pressure Overload Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Pz-128 Administration in Nonhuman Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Pz-128, a first-in-class, cell-penetrating pepducin inhibitor of Protease-Activated Receptor 1 (PAR1), in nonhuman primate models. The data and protocols are compiled from key studies to guide researchers in designing and executing similar experiments.
Introduction to this compound
This compound is a lipopeptide that acts as a specific and reversible antagonist of PAR1, a key thrombin receptor on platelets.[1] By targeting the intracellular surface of PAR1, this compound disrupts G-protein signaling, thereby inhibiting thrombin-induced platelet activation and aggregation.[1][2][3] Preclinical studies in nonhuman primates have been instrumental in demonstrating the potential of this compound as an antiplatelet agent with a favorable safety profile, particularly its lack of impact on hemostasis.[1][2][3]
Mechanism of Action
This compound's unique mechanism involves intracellular blockade of PAR1. As a cell-penetrating pepducin, it is designed to traverse the cell membrane and interact with the cytoplasmic loops of the PAR1 receptor. This intracellular binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling that leads to platelet activation.
Quantitative Data from Nonhuman Primate Studies
The following tables summarize the key quantitative findings from a pivotal study involving this compound administration in baboons. This study, "Suppression of Arterial Thrombosis Without Affecting Hemostatic Parameters With a Cell-Penetrating PAR1 Pepducin," provides critical insights into the pharmacodynamics of this compound.[1][2][3]
Table 1: Effect of this compound on Platelet Aggregation in Baboons
| Dosage (IV Infusion) | Agonist (SFLLRN, 10 µM) Induced Platelet Aggregation Inhibition | Time to Full Recovery of Platelet Function |
| 3 mg/kg | Tendency to be protective (not statistically significant) | ~ 24 hours |
| 6 mg/kg | Significant protective effect (P=0.0028) | ~ 24 hours |
Data extracted from Zhang et al., Circulation, 2012.[3]
Table 2: Effect of this compound on Arterial Thrombosis in Baboons
| Dosage (IV Infusion) | Effect on Platelet-Thrombus Deposition |
| 1 mg/kg | No effect |
| 3 mg/kg | Tendency to be protective (not statistically significant) |
| 6 mg/kg | Significant protective effect against platelet arterial thrombus formation (P=0.0028) |
Data extracted from Zhang et al., Circulation, 2012.[3]
Table 3: Hemostatic Parameters Following this compound Administration in Primates
| Parameter | Observation |
| Bleeding Time | No effect |
| Coagulation Parameters | No effect |
Data extracted from Zhang et al., Circulation, 2012.[1][3]
Experimental Protocols
The following protocols are based on the methodologies described in the nonhuman primate studies of this compound.
Animal Model
-
Species: Baboon (Papio anubis)
-
Health Status: Healthy, adult males
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.
This compound Formulation and Administration
-
Formulation: this compound is synthesized as a lipopeptide and is typically formulated in a vehicle suitable for intravenous administration, such as saline.
-
Route of Administration: Intravenous (IV) infusion.
-
Dosage: Doses ranging from 1 mg/kg to 6 mg/kg have been tested.[3]
-
Infusion Rate: The specific infusion rate should be determined based on the total volume and the duration of administration to ensure steady delivery.
Experimental Workflow
Platelet Aggregation Assay
-
Blood Collection: Collect whole blood from baboons into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Aggregometry:
-
Use a light transmission aggregometer.
-
Add a PAR1-specific agonist, such as SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), at a concentration of 10 µM to the PRP.
-
Record the change in light transmission as a measure of platelet aggregation.
-
Compare the aggregation response in samples from this compound-treated animals to baseline and vehicle-treated controls.
-
Arterial Thrombosis Model (Folts Model)
-
Anesthesia and Surgical Preparation: Anesthetize the baboon and surgically expose a carotid or femoral artery.
-
Induction of Thrombosis:
-
Place an electromagnetic flow probe on the artery to monitor blood flow.
-
Induce endothelial damage by gently squeezing the artery with forceps.
-
Apply a critical stenosis to the damaged arterial segment to induce cyclical flow reductions, which are indicative of platelet-rich thrombus formation and embolization.
-
-
Data Acquisition: Continuously record arterial blood flow to quantify the frequency and severity of the cyclical flow reductions.
-
Assessment of this compound Efficacy: Compare the thrombotic activity before and after the administration of this compound or vehicle.
Hemostasis Evaluation
-
Bleeding Time: Perform a standardized template bleeding time test on a non-haired area of the skin (e.g., the forearm) before and after this compound administration.
-
Coagulation Assays: Collect citrated plasma to measure standard coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).
Safety and Toxicology
In nonhuman primate studies, this compound was well-tolerated and did not show adverse effects on key hemostatic parameters.[1][3] This favorable safety profile, particularly the absence of increased bleeding time, distinguishes this compound from many other antiplatelet agents and underscores its potential for use in clinical settings where bleeding risk is a major concern.
Conclusion
The administration of this compound in nonhuman primate models has provided crucial preclinical data demonstrating its efficacy as a potent and reversible PAR1 antagonist with a minimal impact on hemostasis. The protocols and data presented here serve as a valuable resource for researchers investigating this compound and other novel antiplatelet therapies. These studies have laid a strong foundation for the ongoing clinical development of this compound for the treatment of thrombotic diseases.
References
- 1. Suppression of arterial thrombosis without affecting hemostatic parameters with a cell-penetrating PAR1 pepducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Suppression of Arterial Thrombosis without Affecting Hemostatic Parameters with A Cell-Penetrating PAR1 Pepducin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pz-128 in Cardiac Catheterization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pz-128 is a first-in-class, cell-penetrating pepducin that acts as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1][2][3] Pepducins are lipopeptides that target the intracellular surface of G-protein coupled receptors (GPCRs), modulating their signaling.[4] this compound specifically targets the cytoplasmic surface of PAR1, disrupting its signaling to G proteins.[2][3] This novel mechanism of action makes this compound a promising antiplatelet agent for preventing thrombotic complications during cardiac catheterization and percutaneous coronary intervention (PCI).[5][6] Unlike traditional antiplatelet agents, this compound offers the potential for rapid onset and reversible inhibition of PAR1-mediated platelet aggregation without significantly impacting hemostasis.[3][7]
Mechanism of Action
This compound is a lipopeptide designed to mimic the third intracellular loop of PAR1.[4] This structure allows it to anchor in the cell membrane and translocate to the inner leaflet, where it allosterically inhibits the interaction between PAR1 and its associated G-proteins (Gq and G12/13).[4][8] By preventing G-protein coupling, this compound effectively blocks downstream signaling pathways that lead to platelet activation, granule secretion, and aggregation in response to thrombin.[3][8]
Figure 1: this compound Signaling Pathway
Application in Cardiac Catheterization: The TRIP-PCI Trial
The "Thrombin Receptor Inhibitory Pepducin in Percutaneous Coronary Intervention" (TRIP-PCI) trial was a phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of this compound in patients with coronary artery disease (CAD) or acute coronary syndrome (ACS) undergoing non-emergent cardiac catheterization with the intent to perform PCI.[5][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from the TRIP-PCI trial.
| Table 1: Study Design and Dosing | |
| Parameter | Value |
| Study Phase | 2[5] |
| Number of Patients | 100[5] |
| Treatment Groups | This compound (0.3 mg/kg), this compound (0.5 mg/kg), Placebo[5] |
| Randomization Ratio (this compound:Placebo) | 2:1[5] |
| Administration Route | Intravenous Infusion[10] |
| Infusion Duration | 2 hours[10] |
| Table 2: Primary Safety Endpoint (Bleeding Events) | |
| Bleeding Classification (TIMI) | This compound (Combined Doses) |
| Major or Minor Bleeding | 1.6% (1/62)[11] |
| Minimal Bleeding | 2.1% (2/97)[12] |
| Table 3: Secondary Efficacy Endpoint (Major Adverse Cardiac Events - MACE) | | | :--- | :--- | :--- | | Time Point | This compound (Combined Doses) | Placebo | | 30 Days | 0%[11] | 6%[11] | | 90 Days | 2%[11] | 6%[11] |
| Table 4: Pharmacodynamic Effect (Inhibition of Platelet Aggregation to 5 µmol/L SFLLRN) | | | :--- | :--- | :--- | | Time Point | This compound (0.5 mg/kg) | Placebo | | 2 hours (End of Infusion) | 34% Mean Inhibition[4] | Not Reported | | 24 hours / Discharge | 61% Peak Inhibition[4] | Not Reported |
Experimental Protocols
Clinical Protocol: this compound Administration in Cardiac Catheterization (TRIP-PCI Trial)
This protocol is based on the methodology of the TRIP-PCI trial.
1. Patient Population:
-
Adults with Coronary Artery Disease (CAD) or Acute Coronary Syndrome (ACS) scheduled for non-emergent cardiac catheterization with possible Percutaneous Coronary Intervention (PCI).[9]
2. Materials:
-
This compound lyophilized powder for injection.[10]
-
Sterile Water for Injection.[10]
-
5% Dextrose for Injection.[10]
-
Infusion pump and standard IV administration set.
3. Drug Preparation and Administration:
-
Reconstitute the this compound lyophilized powder with Sterile Water for Injection.[10]
-
Dilute the reconstituted this compound in 5% Dextrose to the final concentration for a 2-hour infusion.[10]
-
The dose is calculated based on patient weight (0.3 mg/kg or 0.5 mg/kg).[5]
-
Initiate the continuous intravenous infusion of this compound or placebo within one hour before the start of the diagnostic angiography.[10]
-
The infusion should continue for the full 2 hours, regardless of whether the patient proceeds to PCI, coronary artery bypass grafting (CABG), or medical management.[10]
4. Concomitant Medications:
-
Patients should be on standard oral antiplatelet therapy (e.g., aspirin and a P2Y12 inhibitor).[5]
5. Monitoring:
-
Monitor for bleeding events using the Thrombolysis in Myocardial Infarction (TIMI) classification.[10]
-
Assess for Major Adverse Cardiac Events (MACE), including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, recurrent ischemia requiring hospitalization, or urgent coronary revascularization.[10]
-
Conduct ex vivo platelet aggregation assays at baseline and various time points post-infusion to assess the pharmacodynamic effect of this compound.[4]
Figure 2: TRIP-PCI Clinical Trial Workflow
Preclinical Protocol: Ferric Chloride-Induced Arterial Thrombosis Model in Guinea Pigs
This protocol is based on preclinical studies evaluating the antithrombotic efficacy of this compound.[13]
1. Animal Model:
-
Guinea pigs are used as they, like humans, have PAR1 on their platelets.[13]
2. Materials:
-
This compound for injection.
-
Anesthetic agent (e.g., ketamine/xylazine).
-
Ferric chloride (FeCl3) solution.
-
Doppler flow probe.
-
Surgical instruments for vessel exposure.
3. Experimental Procedure:
-
Anesthetize the guinea pig.
-
Surgically expose the carotid artery.
-
Place a Doppler flow probe on the artery to measure baseline blood flow.
-
Administer this compound or vehicle via intravenous infusion (e.g., internal jugular vein) over 10 minutes.[13]
-
Five minutes after the start of the infusion, apply a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery to induce endothelial injury and thrombosis.[13]
-
Continuously monitor blood flow with the Doppler probe.
-
The primary endpoint is the time to vessel occlusion, defined as the time at which blood flow decreases to a predetermined low level.[13]
4. Platelet Aggregation Sub-study:
-
Collect blood samples at various time points after this compound administration.
-
Prepare platelet-rich plasma (PRP).
-
Perform ex vivo platelet aggregation studies using a PAR1 agonist (e.g., SFLLRN) to confirm the pharmacodynamic effect of this compound.[13]
Figure 3: Arterial Thrombosis Model Workflow
Conclusion
This compound represents a novel approach to antiplatelet therapy with a distinct intracellular mechanism of action. The TRIP-PCI trial has provided initial evidence for its safety and potential efficacy in the setting of cardiac catheterization.[5] Further research is warranted to fully elucidate its clinical utility and to explore its application in other cardiovascular diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals interested in investigating this promising new therapeutic agent.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Suppression of arterial thrombosis without affecting hemostatic parameters with a cell-penetrating PAR1 pepducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of Arterial Thrombosis without Affecting Hemostatic Parameters with A Cell-Penetrating PAR1 Pepducin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pz-128 in the Study of Myocardial Necrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pz-128 is a first-in-class investigational drug known as a pepducin. It is a cell-penetrating lipopeptide that uniquely targets the intracellular surface of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor.[1][2][3] By reversibly inhibiting the interaction between PAR1 and its associated G-proteins, this compound blocks downstream signaling.[2][4] This novel mechanism of action makes this compound a valuable tool for studying and potentially mitigating thrombotic events and subsequent myocardial necrosis, particularly in the context of ischemic heart disease and percutaneous coronary intervention (PCI).[1][5] Preclinical and clinical studies have demonstrated its potential to reduce myocardial injury.[1][5]
Mechanism of Action
This compound is a lipopeptide, specifically a N-palmitoylated peptide, derived from the third intracellular loop of the PAR1 receptor.[2] Its lipid moiety allows it to anchor in the cell membrane and "flip" across to the inner leaflet.[2][3] Once inside, it allosterically inhibits PAR1 signaling, preventing the G-protein coupling that is essential for receptor activation.[2][4] This intracellular approach is distinct from traditional receptor antagonists that target the extracellular domain. The inhibition is reversible, with platelet function recovering after the drug is discontinued.[2][4]
Caption: Mechanism of this compound intracellular inhibition of PAR1 signaling.
Preclinical Research Protocols and Data
This compound has been evaluated in animal models to assess its efficacy in protecting against cardiac injury. A key study utilized a mouse model of pressure overload induced by transverse aortic constriction (TAC), which leads to cardiac inflammation and fibrosis.[5]
Experimental Protocol: Murine Pressure Overload Model
-
Model: Male C57BL/6J mice are subjected to transverse aortic constriction (TAC) surgery to induce pressure overload on the left ventricle (LV). A sham surgery is performed on control groups.[5]
-
Treatment: Mice are treated daily for 7 weeks with either a vehicle control or this compound (10 mg/kg) administered via subcutaneous (SC) injection.[5]
-
Endpoint Analysis:
-
Echardiography: LV fractional shortening and ejection fraction are quantified at the 7-week endpoint to assess cardiac function.[5]
-
Histology: Heart tissue is collected, and sections are stained with Picrosirius red to quantify the fibrotic area.[5]
-
Gene Expression Analysis: Myocardial tissue is analyzed for the expression of genes involved in myocardial stress (Nppb, Myh7), fibrosis (TGFβ, Cyr61, CTGF, Col3a1, FN1), and inflammation (IL-6).[5]
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by Tukey's multiple comparisons or non-parametric equivalents.[5]
Caption: Experimental workflow for the preclinical mouse TAC model.
Preclinical Quantitative Data
The study demonstrated that this compound significantly protects against cardiac fibrosis and suppresses the expression of profibrotic genes.[5]
| Parameter | Vehicle (TAC) | This compound (10 mg/kg, TAC) | Reduction | p-value | Citation |
| Fibrotic Area (%) | ~9.8% (approx.) | 4.9 ± 1.1% | ~50% | Not specified directly, but significant | [5] |
| Col1a1 Gene Expression (Fold Change) | 5.0 ± 3.9 | 1.5 ± 0.4 | 70% | <0.05 | [5] |
Clinical Research Protocols and Data
The TRIP-PCI (Thrombin Receptor Inhibitory Pepducin in Percutaneous Coronary Intervention) trial was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of this compound in patients with coronary artery disease (CAD) or acute coronary syndrome (ACS) undergoing PCI.[1][2]
Experimental Protocol: TRIP-PCI Phase 2 Trial
-
Patient Population: 100 patients with CAD or ACS referred for non-emergent cardiac catheterization with intent to perform PCI.[1][6]
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either this compound or a matching placebo.[6][7]
-
Treatment Protocol:
-
A single, continuous intravenous (IV) infusion of this compound (at 0.3 mg/kg or 0.5 mg/kg) or placebo was administered over 2 hours.[6][8]
-
The infusion was initiated just before the start of the cardiac catheterization procedure.[1]
-
All patients received standard-of-care oral antiplatelet therapy.[1]
-
-
Primary Endpoint (Safety): Incidence of major and minor bleeding events, as defined by TIMI (Thrombolysis in Myocardial Infarction) criteria.[9]
-
Secondary & Exploratory Endpoints (Efficacy):
Caption: Workflow for the TRIP-PCI Phase 2 clinical trial.
Clinical Quantitative Data
Table 1: Safety and Efficacy Endpoints
| Endpoint | Placebo Group (n=35) | Combined this compound Group (n=62) | p-value | Citation |
| Primary: Bleeding Events | 0% (0/35) | 1.6% (1/62) | Not specified | [1][6] |
| Secondary: MACE at 30 Days | 6% | 0% | p=0.13 | [1][6] |
| Secondary: MACE at 90 Days | 6% | 2% | p=0.29 | [1][6] |
Table 2: Exploratory Efficacy in High-Risk Subgroup (Elevated Baseline Troponin I)
| Endpoint | Placebo Group | Combined this compound Group | Adjusted Relative Risk (95% CI) | p-value | Citation |
| 30-Day MACE + Myocardial Injury | 83% | 31% | 0.14 (0.02–0.75) | p=0.02 | [1][6][7] |
These results suggest that this compound appeared safe and well-tolerated and may reduce periprocedural myonecrosis in high-risk patients.[1][8]
Relevant Signaling Pathways in Myocardial Necrosis
Myocardial necrosis is the result of complex signaling cascades initiated by ischemic injury. PAR1 activation by thrombin is a key step that contributes to platelet aggregation, thrombosis, and inflammation, all of which exacerbate myocardial injury. This compound acts upstream to block this activation. The subsequent cell death can occur through pathways like apoptosis.
Caption: this compound targets PAR1 activation in the myocardial injury cascade.
Apoptosis, or programmed cell death, is a critical process in myocardial injury. It is broadly controlled by intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on the activation of effector caspases.
Caption: Simplified overview of apoptotic signaling pathways in cell death.
References
- 1. ahajournals.org [ahajournals.org]
- 2. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Techniques for Assessing Pz-128 Antiplatelet Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antiplatelet activity of Pz-128, a first-in-class pepducin inhibitor of the Protease-Activated Receptor-1 (PAR-1). The following sections detail the mechanism of action of this compound, methodologies for key experiments, and data presentation to guide researchers in the evaluation of this novel antiplatelet agent.
Introduction to this compound
This compound is a cell-penetrating lipopeptide that acts as a specific and reversible antagonist of PAR-1.[1] Unlike traditional PAR-1 inhibitors that target the extracellular domain of the receptor, this compound traverses the cell membrane and targets the cytoplasmic surface of PAR-1, thereby disrupting its signaling to intracellular G-proteins.[2][3] Thrombin, the most potent activator of platelets, cleaves and activates PAR-1, leading to platelet aggregation and thrombosis.[4] By inhibiting PAR-1 signaling, this compound effectively blocks thrombin-mediated platelet activation.[5] Clinical studies have demonstrated that this compound exhibits rapid, dose-dependent, and reversible inhibition of platelet aggregation.[4][6]
Key Techniques for Assessing this compound Antiplatelet Activity
Several well-established methods can be employed to assess the antiplatelet effects of this compound. These include Light Transmission Aggregometry (LTA), Flow Cytometry, and Thromboelastography (TEG). Each technique provides unique insights into platelet function and the inhibitory effects of this compound.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for measuring platelet aggregation.[7] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Objective: To measure the in vitro effect of this compound on platelet aggregation induced by a PAR-1 agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound (various concentrations).
-
PAR-1 agonist: SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn). Clinical studies have utilized SFLLRN at concentrations of 5 µmol/L and 8 µmol/L.[6][8]
-
Other agonists (for specificity testing): ADP, collagen, AYPGKF (PAR-4 agonist).[3]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Stir bars.
-
Pipettes and tips.
Procedure:
-
PRP and PPP Preparation:
-
Sample Preparation:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add this compound or vehicle control to the PRP and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Aggregometry:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.[9]
-
Place a stir bar in the PRP cuvette and place it in the aggregometer.
-
Add the PAR-1 agonist (SFLLRN) to the cuvette and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
Compare the aggregation response in the presence of this compound to the vehicle control.
-
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the expression of cell surface markers and can be used to assess platelet activation status by measuring the expression of activation-dependent markers such as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa complex.[10]
Objective: To determine the effect of this compound on the expression of platelet activation markers.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound (various concentrations).
-
PAR-1 agonist (e.g., SFLLRN).
-
Fluorescently labeled antibodies:
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to the activated GPIIb/IIIa complex).[10]
-
Anti-CD41 or Anti-CD61 (platelet-specific markers).
-
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Add this compound or vehicle control and incubate.
-
-
Platelet Activation:
-
Add the PAR-1 agonist and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Antibody Staining:
-
Add the fluorescently labeled antibodies to the samples and incubate in the dark for 15-20 minutes at room temperature.
-
-
Fixation:
-
Add fixative solution to stop the reaction and stabilize the cells.
-
-
Flow Cytometric Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and a platelet-specific marker (e.g., CD41).
-
Analyze the expression of P-selectin and activated GPIIb/IIIa in the platelet gate.
-
-
Data Analysis:
-
Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity.
-
Compare the results between this compound treated and control samples.
-
Thromboelastography (TEG)
TEG is a whole blood assay that provides a global assessment of hemostasis, from clot formation to fibrinolysis.[11] The TEG® PlateletMapping™ assay can be used to specifically assess the contribution of different platelet receptors, including the P2Y12 receptor (targeted by drugs like clopidogrel) and the thromboxane pathway (targeted by aspirin), to clot strength.[12] While not a direct measure of PAR-1 activity, it can provide insights into the overall impact of this compound on clot formation in the context of other antiplatelet agents.
Objective: To evaluate the overall effect of this compound on platelet function and clot strength.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound (various concentrations).
-
TEG® PlateletMapping™ Assay kits (containing activators for the ADP and arachidonic acid pathways).
-
TEG® analyzer.
Procedure:
-
Sample Preparation:
-
Add this compound or vehicle control to the whole blood sample.
-
-
TEG Analysis:
-
Follow the manufacturer's instructions for the TEG® PlateletMapping™ Assay.
-
The assay measures clot strength in the presence of different activators to determine the percentage of platelet inhibition for the ADP and arachidonic acid pathways.
-
-
Data Analysis:
-
The primary parameter of interest is the Maximum Amplitude (MA), which reflects the maximum clot strength.[13]
-
The TEG software calculates the percent inhibition of platelet function for the ADP and AA pathways.
-
Compare the MA and percent inhibition in this compound treated samples to the control.
-
Data Presentation
Quantitative data from the assessment of this compound's antiplatelet activity should be summarized in clearly structured tables for easy comparison.
| This compound Dose | Agonist (Concentration) | Inhibition of Platelet Aggregation (%) | Time Point | Reference |
| 0.3 mg/kg | SFLLRN (8 µmol/L) | 20-40 | 30 min - 6 h | [4][6] |
| 0.5 mg/kg | SFLLRN (8 µmol/L) | 40-60 | 30 min - 6 h | [4][6] |
| 1-2 mg/kg | SFLLRN (8 µmol/L) | 80-100 | 30 min - 6 h | [4][6] |
| 0.5 mg/kg | SFLLRN (5 µmol/L) | ~34 | 2 h | [8] |
| 0.5 mg/kg | SFLLRN (5 µmol/L) | ~61 | 24 h | [8] |
Table 1: Dose-dependent inhibition of platelet aggregation by this compound as measured by Light Transmission Aggregometry.
| Parameter | This compound Effect | Technique | Reference |
| P-selectin (CD62P) Expression | Expected to decrease | Flow Cytometry | [10] |
| Activated GPIIb/IIIa (PAC-1 binding) | Expected to decrease | Flow Cytometry | [10] |
| Maximum Amplitude (MA) | Expected to decrease | Thromboelastography | [13] |
Table 2: Expected effects of this compound on various platelet function parameters.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits PAR-1 signaling by targeting its intracellular domain.
Experimental Workflow: Light Transmission Aggregometry
References
- 1. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin this compound | ID: v118rd525 | STAX [stax.strath.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Data Show Promise for Reversible, Fast-Acting, Antiplatelet Drug this compound | tctmd.com [tctmd.com]
- 5. ahajournals.org [ahajournals.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. researchgate.net [researchgate.net]
- 8. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thromboelastography predicts dual antiplatelet therapy-related hemorrhage in patients with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified Thromboelastography for Peri-interventional Assessment of Platelet Function in Cardiology Patients: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Pz-128 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pz-128 is a first-in-class pepducin, a cell-penetrating, membrane-tethered lipopeptide that acts as a potent and specific inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2][3] PAR1 is a G-protein coupled receptor (GPCR) that is increasingly recognized as an oncogene, playing a significant role in tumor progression, metastasis, and angiogenesis.[1][2] Preclinical studies have demonstrated the anti-metastatic and anti-angiogenic potential of this compound in various cancer models, including breast, lung, and ovarian cancers, making it a promising tool for studying and targeting the tumor microenvironment (TME).[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical cancer research, with a focus on its application in studying the TME. This document includes a summary of key quantitative data from preclinical studies, detailed experimental protocols for in vivo and in vitro assays, and diagrams of the relevant signaling pathways.
Mechanism of Action
This compound functions by targeting the intracellular face of the PAR1 receptor, specifically at the receptor-G-protein interface.[1][2] This allosteric inhibition prevents G-protein coupling and downstream signaling cascades that are activated by proteases like thrombin and matrix metalloproteinases (MMPs), which are often upregulated in the TME. By blocking PAR1 signaling, this compound disrupts key processes that contribute to tumor growth and metastasis, including cancer cell migration, invasion, and angiogenesis.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various cancer models.
Table 1: Efficacy of this compound Monotherapy in Preclinical Cancer Models
| Cancer Type | Cell Line | In Vivo Model | Treatment | Outcome | Reference |
| Breast Cancer | MCF-7 (PAR1-expressing) | Nude Mice Xenograft | This compound | 62% tumor growth inhibition (p < 0.01) | [1] |
| Lung Cancer | A549 | Nude Mice Xenograft | This compound | 75% tumor growth inhibition (p < 0.01) | [1] |
Table 2: Efficacy of this compound in Combination Therapy in Preclinical Cancer Models
| Cancer Type | Cell Line | In Vivo Model | Treatment | Outcome | Reference |
| Breast Cancer | MDA-MB-231 | Mammary Fat Pad | This compound + Taxotere (Docetaxel) | 54% reduction in Akt phosphorylation (p < 0.05) | [1] |
| Ovarian Cancer | OVCAR-4 | Intraperitoneal | This compound + Docetaxel | Prevention of invasion across the diaphragm (p = 0.01) | [1] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: PAR1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed, generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vivo Xenograft/Orthotopic Tumor Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Immunocompromised mice (e.g., nude mice)
-
This compound (lyophilized powder)
-
Vehicle control (e.g., sterile saline or PBS)
-
Matrigel (optional, for enhancing tumor take)
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1-5 x 10^6 cells per 100 µL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Cell Implantation:
-
Subcutaneous Xenograft (e.g., A549): Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Orthotopic Mammary Fat Pad (e.g., MDA-MB-231): Anesthetize the mouse. Make a small incision to expose the mammary fat pad. Inject 50-100 µL of the cell suspension into the fat pad. Suture the incision.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Reconstitute lyophilized this compound in a sterile vehicle to the desired stock concentration.
-
Administer this compound to the treatment group via the appropriate route (e.g., intraperitoneal injection). A typical dose from preclinical studies is in the range of 5-10 mg/kg.[1]
-
Administer the vehicle to the control group using the same volume and route.
-
Treatment frequency can be daily or every other day, depending on the experimental design.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting). For metastasis studies, collect relevant organs (e.g., lungs, liver).
Immunohistochemistry (IHC) for Tumor Microenvironment Markers
Objective: To assess the effect of this compound on the tumor microenvironment, particularly angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-FAP for cancer-associated fibroblasts)
-
Secondary antibodies (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the sections and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the staining (e.g., microvessel density for CD31) using image analysis software.
In Vitro Cell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing media
-
Crystal violet stain
Protocol:
-
Cell Preparation: Culture cancer cells and serum-starve them for 12-24 hours before the assay.
-
Assay Setup:
-
Migration Assay: Place transwell inserts into a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Invasion Assay: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. Then, proceed as with the migration assay.
-
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell line.
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migratory/invasive cells.
-
Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance at 590 nm. Alternatively, count the stained cells in several microscopic fields.
This compound and the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells (including tumor-associated macrophages), and the extracellular matrix. PAR1 is expressed on many of these cell types, suggesting that this compound has the potential to modulate the TME in multiple ways.
-
Angiogenesis: Preclinical studies have shown that this compound has anti-angiogenic effects.[1] PAR1 activation on endothelial cells can promote their proliferation and migration, contributing to new blood vessel formation. By inhibiting PAR1, this compound can disrupt this process. The IHC protocol for CD31 can be used to quantify this effect.
-
Cancer-Associated Fibroblasts (CAFs): CAFs are key players in creating a pro-tumorigenic TME. PAR1 activation on fibroblasts can promote their differentiation into myofibroblasts, which are highly contractile and secrete extracellular matrix components that can promote tumor invasion. While direct studies on this compound's effect on CAFs are limited, its inhibition of PAR1 suggests a potential to revert the activated phenotype of CAFs.
-
Tumor-Associated Macrophages (TAMs): TAMs can have both pro- and anti-tumor functions depending on their polarization state. PAR1 signaling has been implicated in macrophage polarization. Inhibition of PAR1 by this compound could potentially modulate TAM polarization, shifting the balance towards an anti-tumor phenotype. Further research is needed to elucidate the specific effects of this compound on TAMs within the TME.
Conclusion
This compound is a valuable research tool for investigating the role of PAR1 in cancer and the tumor microenvironment. Its demonstrated efficacy in preclinical models highlights its therapeutic potential. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments to further explore the mechanism of action and therapeutic applications of this compound. As our understanding of the tumor microenvironment deepens, the multifaceted effects of PAR1 inhibition with this compound will likely reveal new avenues for cancer therapy.
References
- 1. Regulation of Myofibroblast Differentiation by Poly(ADP-Ribose) Polymerase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of protease-activated receptors (PARs)-1 and -2 promotes alpha-smooth muscle actin expression and release of cytokines from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pz-128 solubility and stability in solution
Welcome to the technical support center for Pz-128. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., up to 200 mM). For aqueous-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent effects on the experimental system.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is pH-dependent.[1][2] It is a weakly basic compound and thus exhibits higher solubility in acidic conditions. In phosphate-buffered saline (PBS) at pH 7.4, the kinetic solubility is approximately 50 µM. For pre-formulation, determining the equilibrium solubility is recommended.[3]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is most stable in a pH range of 4 to 8.[4][5] Under strongly acidic (pH < 2) or basic (pH > 10) conditions, it can undergo hydrolysis, leading to degradation. The rate of decomposition is significantly influenced by pH.[4]
Q4: Is this compound sensitive to light or temperature?
A4: Yes, this compound can exhibit sensitivity to both light and elevated temperatures. It is recommended to store stock solutions in amber vials or wrapped in foil to protect from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advised. Avoid repeated freeze-thaw cycles.[6] Most chemical reactions, including degradation, proceed faster at higher temperatures.[4]
Q5: Can I use surfactants to increase the solubility of this compound?
A5: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to enhance the aqueous solubility of this compound. However, it is crucial to validate the compatibility of the surfactant with your specific assay, as some surfactants can interfere with biological systems or analytical measurements.[7]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
-
Possible Cause 1: Exceeded Kinetic Solubility. The final concentration of this compound in the aqueous buffer is above its kinetic solubility limit.
-
Solution: Decrease the final concentration of this compound. If a higher concentration is necessary, consider adding a solubilizing agent, such as a low percentage of a non-ionic surfactant, to the buffer.
-
-
Possible Cause 2: High Final DMSO Concentration. A high percentage of DMSO from the stock solution can cause the compound to "crash out" when diluted in an aqueous medium.
-
Solution: Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for dilution. Aim for a final DMSO concentration of less than 0.5% in your assay medium.
-
-
Possible Cause 3: Incorrect pH of the Buffer. this compound has pH-dependent solubility.
-
Solution: Ensure the pH of your aqueous buffer is within the optimal range for this compound solubility (ideally slightly acidic, if your experiment allows).
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause 1: Degradation of this compound in Solution. this compound may be unstable under the assay conditions (e.g., prolonged incubation at 37°C).
-
Solution: Perform a stability study of this compound under your specific assay conditions. This can be done by incubating this compound in the assay medium for the duration of the experiment and then analyzing for degradation products by HPLC. If degradation is observed, consider reducing the incubation time or adding antioxidants if oxidative degradation is suspected.[7]
-
-
Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.
-
Solution: Use low-adhesion microplates and pipette tips. Including a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) in the assay buffer can also help to minimize non-specific binding.
-
-
Possible Cause 3: Precipitation During the Assay. Even if not immediately visible, this compound may be precipitating over the course of the experiment.
-
Solution: After the experiment, centrifuge the assay plates and measure the concentration of this compound in the supernatant to check for any loss from the solution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | >100 | >200 |
| Ethanol | 25 | 50 |
| PBS (pH 7.4) | 0.025 | 0.05 |
| Glycine-HCl Buffer (pH 3.0) | 1.5 | 3.0 |
Table 2: Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Temperature | Incubation Time (hours) | % Remaining this compound |
| 4°C | 24 | >99% |
| 25°C (Room Temperature) | 24 | 95% |
| 37°C | 24 | 85% |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method for assessing the kinetic solubility of this compound.[3]
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). This will create a range of this compound concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a given solution over time.[8]
-
Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4) at a concentration below its solubility limit (e.g., 20 µM).
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to stop the reaction by adding an equal volume of cold acetonitrile.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. The peak area of this compound will be proportional to its concentration.
-
Data Analysis: Plot the percentage of the initial this compound concentration remaining versus time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Hypothetical signaling pathway illustrating the importance of this compound stability.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Pz-128 In Vivo Delivery: Technical Support Center
Welcome to the technical support center for Pz-128 in vivo delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of administering this compound in preclinical and clinical research settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the in vivo delivery of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
1. Formulation and Administration
Question: What is the recommended formulation for this compound for in vivo studies?
Answer: For clinical trials, this compound has been formulated as a lyophilized powder. This powder is first reconstituted with Sterile Water for Injection and then further diluted in a 5% Dextrose solution for continuous intravenous (IV) infusion.[1] For preclinical studies, solubility in DMSO has also been reported.[2] It is crucial to ensure complete dissolution and avoid precipitation.
Question: I'm observing precipitation in my this compound formulation. What should I do?
Answer:
-
Potential Cause: Incomplete dissolution or supersaturation of this compound.
-
Troubleshooting Steps:
-
Ensure Proper Reconstitution: Follow the recommended reconstitution and dilution steps precisely. Use the specified solvents (Sterile Water for Injection followed by 5% Dextrose for IV infusion).
-
Sonication: Gentle sonication in a bath sonicator can aid in dissolving the peptide.
-
pH Adjustment: Although not specified for this compound, the pH of the final solution can impact the solubility of some peptides. If precipitation persists, a pH adjustment within a physiologically acceptable range could be explored, but this would require validation to ensure it doesn't affect the stability or activity of this compound.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
2. Bioavailability and Pharmacokinetics
Question: I am observing lower than expected plasma concentrations of this compound in my animal model. What could be the cause?
Answer:
-
Potential Causes:
-
Rapid Clearance: Peptides, in general, can be subject to rapid clearance from systemic circulation.[3][4]
-
Aggregation: this compound, being a lipopeptide, may have a tendency to aggregate, which can alter its pharmacokinetic profile.[1][5]
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active this compound.[3]
-
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Consider adjusting the dose or the infusion rate. Preclinical studies in non-human primates have used doses up to 6 mg/kg.[6]
-
Assess Aggregation: Analyze the formulation for aggregates using methods like Dynamic Light Scattering (DLS) before administration.
-
Pharmacokinetic Modeling: Conduct a full pharmacokinetic study to understand the clearance rate and volume of distribution in your specific animal model. This will help in designing an appropriate dosing schedule to maintain therapeutic concentrations.
-
3. Efficacy and On-Target Effects
Question: My in vivo experiment is showing a lack of efficacy of this compound, even at doses reported in the literature. What should I investigate?
Answer:
-
Potential Causes:
-
Inactive this compound: The compound may have degraded due to improper storage or handling.
-
Sub-therapeutic Concentrations: The administered dose may not be achieving the necessary concentration at the target site.
-
Altered Receptor Function: The PAR1 receptor in your model system may have polymorphisms or expression levels that differ from those in published studies.
-
-
Troubleshooting Steps:
-
Confirm Compound Activity: Before in vivo administration, test the activity of your batch of this compound in an in vitro assay, such as a platelet aggregation assay using a PAR1 agonist like SFLLRN.[6][7]
-
Measure Plasma Concentrations: Correlate the lack of efficacy with plasma concentrations of this compound to determine if the issue is pharmacokinetic.
-
Verify Target Expression: Confirm the expression of PAR1 in the target tissue of your animal model using techniques like immunohistochemistry or western blotting.
-
4. Off-Target Effects and Toxicity
Question: I am observing unexpected toxicity in my animal model after this compound administration. How can I troubleshoot this?
Answer:
-
Potential Causes:
-
Off-Target Effects: Pepducins can sometimes interact with other G-protein coupled receptors (GPCRs), especially those with similar intracellular loop sequences.[8]
-
Immunogenicity: The lipopeptide nature of this compound could elicit an immune response.
-
Formulation-Related Toxicity: The vehicle (e.g., DMSO if used) or any excipients could be causing toxicity at the administered volume and concentration.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-escalation study to determine if the toxicity is dose-dependent.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to rule out formulation-induced toxicity.
-
Assess Off-Target Activity: If possible, test this compound's activity on closely related GPCRs in vitro to assess its specificity.
-
Immunogenicity Assessment: Evaluate the potential for an immune response by measuring anti-drug antibodies (ADAs).
-
Histopathology: Conduct a histopathological examination of major organs to identify any signs of toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Dose | Reference |
| Plasma Half-life (t½) | 1.3 - 1.8 hours | Human | 0.01 - 2 mg/kg IV | [7] |
| Time to 50% Recovery of Platelet Aggregation | ~24 hours | Human | 0.5 mg/kg IV | [7] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Concentration/Dose | Effect | Model System | Reference |
| Platelet Aggregation Inhibition (vs. SFLLRN) | 1 - 2 mg/kg IV | ≥ 80% - 100% inhibition | Human | [7] |
| Platelet Aggregation Inhibition (vs. SFLLRN) | 0.5 mg/kg IV | 40% - 60% inhibition | Human | [7] |
| Arterial Thrombosis Suppression | 6 mg/kg IV | Significant protective effect | Baboon | [6] |
| OVCAR-4 Cell Migration Inhibition | 3 µM | 90% - 94% inhibition | In vitro |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol for Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
-
Objective: To determine the presence and extent of aggregation of this compound in its formulation.
-
Materials:
-
This compound formulation
-
DLS instrument
-
Low-volume cuvette
-
0.2 µm syringe filter
-
-
Methodology:
-
Prepare the this compound formulation as intended for in vivo administration.
-
Filter a small aliquot of the formulation through a 0.2 µm syringe filter directly into a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index) to match the formulation.
-
Acquire data and analyze the size distribution of particles in the solution. A monomodal peak at the expected size of monomeric this compound indicates a lack of aggregation. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.
-
2. Protocol for In Vivo Pharmacokinetic Study of this compound in a Rodent Model
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Materials:
-
This compound
-
Appropriate rodent model (e.g., rats)
-
Vehicle for formulation
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Administer this compound intravenously to a cohort of animals at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).
-
Process the blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.
-
3. Protocol for Assessing Immunogenicity of this compound
-
Objective: To evaluate the potential of this compound to elicit an immune response.
-
Materials:
-
This compound
-
Animal model
-
ELISA plates and reagents
-
Anti-Pz-128 antibodies (for positive control and standard curve)
-
-
Methodology:
-
Administer this compound to a group of animals over a specified period (e.g., multiple injections over several weeks). Include a control group receiving the vehicle only.
-
Collect blood samples at baseline and at various time points after the start of treatment.
-
Isolate serum from the blood samples.
-
Develop and validate an ELISA to detect anti-Pz-128 antibodies in the serum.
-
Analyze the serum samples for the presence of anti-Pz-128 antibodies. A significant increase in antibody titer in the this compound treated group compared to the control group indicates an immunogenic response.
-
Visualizations
This compound Mechanism of Action: PAR1 Signaling Pathway
Caption: this compound inhibits PAR1 signaling by preventing G-protein coupling.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Logical Relationship: Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 2. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. Assessing MAPPs assay as a tool to predict the immunogenicity potential of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Arterial Thrombosis without Affecting Hemostatic Parameters with A Cell-Penetrating PAR1 Pepducin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Pz-128 Technical Support Center: Investigating Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of Pz-128 in cellular assays. This compound is a first-in-class pepducin inhibitor of the Protease-Activated Receptor 1 (PAR1), designed to specifically block PAR1-mediated G-protein signaling.[1] While clinical studies have shown this compound to be well-tolerated at therapeutic doses, in vitro research has indicated the potential for off-target effects at higher concentrations. This guide is intended to help researchers identify and troubleshoot these potential effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is the Protease-Activated Receptor 1 (PAR1). It is a cell-penetrating lipopeptide that functions as a specific and reversible antagonist of PAR1 by targeting its cytoplasmic surface and disrupting signaling to G proteins.[1]
Q2: Have off-target effects of this compound been reported?
A2: While clinical trials have demonstrated a good safety profile with high specificity for PAR1, some preclinical in vitro studies have reported potential off-target effects at high concentrations of this compound.[2] These effects include cytotoxicity, increased intracellular calcium levels, and sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2]
Q3: At what concentrations are these potential off-target effects observed?
A3: The reported in vitro off-target effects were observed at concentrations ranging from 25-100 μM.[2] It is important to note that these concentrations may be significantly higher than those required to achieve PAR1 inhibition in many cellular models.
Q4: How can I be sure the effects I'm seeing are off-target?
A4: Differentiating between on-target and off-target effects is crucial. Here are a few strategies:
-
Dose-Response Curve: A classic approach is to perform a full dose-response curve for both your expected PAR1-mediated effect and the unexpected effect. Off-target effects may only appear at much higher concentrations.
-
Control Pepducin: Use a scrambled version of this compound (Sc-128) as a negative control.[2] If the scrambled pepducin does not produce the same effect, it suggests the effect is specific to the this compound sequence and not a general property of lipopeptides.
-
PAR1 Knockdown/Knockout Cells: If the effect persists in cells that do not express PAR1, it is a strong indicator of an off-target mechanism.
-
Inhibitors of Downstream Pathways: If you suspect a specific off-target pathway is being activated (e.g., ERK), you can use known inhibitors of that pathway to see if the observed cellular phenotype is reversed.
Q5: What are the potential mechanisms for pepducin off-target effects?
A5: The precise mechanisms for this compound off-target effects are not fully elucidated. However, for pepducins in general, off-target effects could arise from several factors:
-
Interaction with other GPCRs: Due to sequence homology in the intracellular loops of different G-protein coupled receptors (GPCRs), a pepducin might interact with unintended receptors.[3][4]
-
Direct G-protein modulation: While less common for antagonist pepducins, some pepducins have been shown to directly modulate G-protein activity.
-
Membrane disruption: At very high concentrations, the lipophilic nature of pepducins could potentially lead to non-specific effects on cell membrane integrity.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating unexpected results in your cellular assays with this compound.
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause: High concentrations of this compound may induce cytotoxicity.[2]
Troubleshooting Steps:
-
Confirm Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) with a concentration range of this compound, including the concentration used in your experiment and extending to 100 μM.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
As a crucial negative control, include a scrambled pepducin (Sc-128) at the same concentrations.[2]
-
-
Determine the Therapeutic Window:
-
Identify the concentration range where this compound effectively inhibits PAR1 signaling without causing significant cytotoxicity in your cell type.
-
-
Optimize Experimental Conditions:
-
If possible, reduce the concentration of this compound to the lowest effective concentration for PAR1 inhibition.
-
Reduce the incubation time with this compound to the minimum required to observe the on-target effect.
-
Issue 2: Unexplained Increase in Intracellular Calcium
Possible Cause: this compound has been reported to cause a dose-dependent increase in intracellular calcium at concentrations of 25-100 μM.[2]
Troubleshooting Steps:
-
Characterize the Calcium Response:
-
Use a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to monitor intracellular calcium levels in response to a range of this compound concentrations.
-
Compare the kinetics of the this compound-induced calcium signal to that of a known PAR1 agonist (e.g., thrombin, TFLLR-NH2). The this compound-induced response has been described as more sustained.[2]
-
Test the effect of the scrambled pepducin (Sc-128) as a negative control.[2]
-
-
Investigate the Source of Calcium:
-
Perform the experiment in calcium-free medium to determine if the calcium increase is due to influx from the extracellular space or release from intracellular stores.
-
Use inhibitors of intracellular calcium release channels (e.g., thapsigargin for SERCA pumps, 2-APB for IP3 receptors) to further dissect the mechanism.
-
Issue 3: Aberrant ERK Phosphorylation
Possible Cause: this compound has been observed to cause sustained ERK phosphorylation at concentrations around 30 μM.[2]
Troubleshooting Steps:
-
Confirm and Quantify ERK Phosphorylation:
-
Perform Western blotting to detect phosphorylated ERK (p-ERK) and total ERK levels after treating cells with a range of this compound concentrations.
-
Analyze the time course of ERK phosphorylation; the reported off-target effect is sustained (15-60 minutes).[2]
-
Use a scrambled pepducin (Sc-128) as a negative control.[2]
-
-
Dissect the Upstream Signaling Pathway:
-
Use inhibitors of known upstream activators of the ERK pathway (e.g., MEK inhibitors like U0126) to see if the this compound-induced ERK phosphorylation is blocked.
-
Investigate if the ERK activation is dependent on the observed increase in intracellular calcium by using calcium chelators (e.g., BAPTA-AM).
-
Data on Potential Off-Target Effects of this compound
The following table summarizes the qualitative findings from in vitro studies that suggest potential off-target effects of this compound at high concentrations.
| Observed Effect | Cell Lines | This compound Concentration | Key Findings | Reference |
| Cytotoxicity | TsA201, HEK293 | 100 μM (24 hours) | Significant cell death observed. | [2] |
| Increased Intracellular Calcium | TsA201, HEK293 | 25-100 μM | Dose-dependent, sustained increase in Ca2+. Distinct from thrombin/TFLLR-NH2 response. Not observed with scrambled control (Sc-128). | [2] |
| ERK Phosphorylation | TsA201, HEK293 | 30 μM | Sustained ERK phosphorylation (15-60 minutes). Not observed with scrambled control (Sc-128). | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, Sc-128, vehicle control, and a positive control for cytotoxicity for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Intracellular Calcium Measurement (Fluo-4 AM Assay)
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash cells with a suitable buffer (e.g., HBSS) and then incubate with Fluo-4 AM loading solution (typically 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation ~490 nm, Emission ~515 nm) and then add this compound, Sc-128, or a control agonist. Continue to record the fluorescence signal over time.
Western Blotting for ERK Phosphorylation
-
Cell Lysis: After treatment with this compound or controls for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK1/2 as a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Pz-128 resistance in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pz-128, a first-in-class, reversible pepducin inhibitor of Protease-Activated Receptor 1 (PAR1).[1] This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in oncology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as P1pal-7, is a cell-penetrating lipopeptide that acts as a specific and reversible antagonist of PAR1.[1] It is a 7-mer palmitoylated pepducin (palmitate-KKSRALF) that functions by targeting the intracellular surface of the PAR1 receptor, thereby disrupting its signal transduction processes.[2] This unique mechanism of inhibiting the receptor from the inside distinguishes it from traditional inhibitors that target the extracellular domains.[2] this compound has demonstrated antiplatelet, anti-metastatic, anti-angiogenic, and anticancer effects in preclinical models.[1]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has shown promise in preclinical models of breast, lung, and ovarian cancer.[3][4][5] It has been shown to inhibit tumor growth, suppress metastasis, and reduce cancer cell survival in these cancer types.[6]
Q3: What is the known signaling pathway affected by this compound?
This compound primarily inhibits PAR1-mediated signaling. PAR1 is a G protein-coupled receptor (GPCR) that can be activated by proteases such as thrombin and matrix metalloprotease-1 (MMP-1).[4][7] Upon activation, PAR1 can trigger multiple downstream signaling pathways involved in cancer progression, including the Akt survival pathway and the ERK1/2 pathway.[4][8] By blocking PAR1, this compound can inhibit these downstream pro-survival and pro-angiogenic signals.
Q4: Has this compound been evaluated in clinical trials?
Yes, this compound has been evaluated in Phase I and Phase II clinical trials for cardiovascular indications, specifically to prevent ischemic and thrombotic complications in patients undergoing cardiac catheterization.[3][4][5] Its application as an anti-cancer therapeutic is currently in the preclinical stage of investigation.[3][4]
Troubleshooting Guide
Issue 1: Sub-optimal inhibition of cancer cell migration or invasion in vitro.
-
Possible Cause 1: Low PAR1 expression in the cancer cell line.
-
Troubleshooting Step: Verify the expression level of PAR1 in your cancer cell line of interest using techniques such as qPCR, Western blot, or flow cytometry. Cell lines with low or absent PAR1 expression are unlikely to respond to this compound treatment.
-
-
Possible Cause 2: Incorrect dosage or treatment duration.
-
Troubleshooting Step: Refer to published studies for effective concentrations. For example, a concentration of 3 μM this compound has been shown to block 90-94% of OVCAR-4 ovarian cancer cell migration.[1] Perform a dose-response curve to determine the optimal concentration and treatment time for your specific cell line and assay.
-
-
Possible Cause 3: PAR1-independent migration/invasion pathways.
-
Troubleshooting Step: Investigate if other signaling pathways are driving migration and invasion in your cell model. Consider using inhibitors for other known pro-metastatic pathways in combination with this compound to assess for synergistic effects.
-
Issue 2: Lack of significant tumor growth inhibition in a xenograft model.
-
Possible Cause 1: Insufficient drug delivery or bioavailability.
-
Troubleshooting Step: this compound is a lipopeptide and its delivery can be influenced by the vehicle and route of administration. In preclinical models, intraperitoneal injections have been used.[1] Ensure proper formulation and administration. Consider assessing plasma levels of this compound if possible.
-
-
Possible Cause 2: Redundant signaling pathways promoting tumor growth.
-
Troubleshooting Step: Cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. Preclinical studies have shown that dual therapy of this compound with taxotere resulted in a 95% inhibition of MDA-MB-231 xenograft growth, while monotherapy had a lesser effect.[5][7] Consider combination therapy with standard-of-care chemotherapeutic agents.
-
-
Possible Cause 3: Tumor microenvironment factors.
-
Troubleshooting Step: The tumor microenvironment plays a crucial role in tumor progression. The efficacy of this compound may be influenced by the presence of proteases like MMP-1 that activate PAR1.[7] Characterize the tumor microenvironment of your xenograft model.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Dosage | Outcome | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | This compound + Taxotere | 10 mg/kg (this compound), 10 mg/kg (Taxotere) | 95% inhibition of tumor growth | [7] |
| Lung Cancer | A549 Xenograft | This compound | Not specified | 75% inhibition of tumor growth | [4] |
| Ovarian Cancer | OVCAR-4 Xenograft | This compound | 10 mg/kg | 60% reduction in mean ascites fluid volume | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment Concentration | Outcome | Reference |
| OVCAR-4 | Cell Migration | 3 μM | 90-94% inhibition of migration | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Boyden Chamber Assay)
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Chamber Setup: Use a Boyden chamber with a polycarbonate membrane (e.g., 8 µm pore size). Coat the underside of the membrane with a chemoattractant (e.g., fetal bovine serum or conditioned media).
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the desired concentration of this compound or vehicle control. Seed the cells in the upper chamber.
-
Incubation: Incubate the chamber for a duration appropriate for the cell line (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.
Protocol 2: Xenograft Tumor Growth Study
-
Animal Model: Use immunocompromised mice (e.g., NCR Nu/Nu).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). Administer this compound via intraperitoneal injection at the desired dose and schedule (e.g., 10 mg/kg every other day).
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: this compound inhibits PAR1 signaling from the intracellular side.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer-Targeting Applications of Cell-Penetrating Peptides [mdpi.com]
- 3. Protease-Activated Receptor 1 as Therapeutic Target in Breast, Lung, and Ovarian Cancer: Pepducin Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-Activated Receptor 1 as Therapeutic Target in Breast, Lung, and Ovarian Cancer: Pepducin Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pepducins and Other Lipidated Peptides as Mechanistic Probes and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Interpreting unexpected results with Pz-128 treatment
Welcome to the technical resource center for Pz-128. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in the design and interpretation of your experiments involving this novel PAR1 pepducin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as P1pal-7) is a first-in-class, cell-penetrating lipopeptide that functions as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1] It is a pepducin, meaning it is a lipidated peptide that can cross the cell membrane. Unlike traditional receptor antagonists that bind to the extracellular domain, this compound targets the cytoplasmic surface of PAR1, effectively disrupting the receptor's ability to couple with and signal through intracellular G proteins.[1]
Q2: What are the expected biological effects of this compound treatment?
A2: Based on its mechanism of inhibiting PAR1 signaling, this compound is expected to have several biological effects, including:
-
Antiplatelet Activity: It prevents thrombin-induced platelet activation and aggregation without affecting coagulation parameters or prolonging bleeding time.[2]
-
Anti-Angiogenic Effects: It can inhibit the formation of new blood vessels. In ovarian cancer models, it has been shown to significantly reduce blood vessel density.[1]
-
Anti-Metastatic Effects: By inhibiting PAR1, which is often overexpressed in cancer cells, this compound can block cell migration. For example, a concentration of 3 µM this compound has been shown to block 90-94% of OVCAR-4 ovarian cancer cell migration.[1]
-
Reduction of Endothelial Permeability: this compound can inhibit the increase in endothelial barrier permeability induced by factors secreted by cancer cells.[1]
Q3: What is a suitable concentration range for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on published data, a concentration of 3 µM has been shown to be effective in blocking cancer cell migration.[1] However, for other assays, and to avoid potential off-target effects, it is crucial to perform a dose-response curve for your specific experimental system. A starting range of 1 µM to 10 µM is often a reasonable starting point for cellular assays. For troubleshooting potential off-target effects, concentrations up to 100 µM have been investigated.[3]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For reconstitution, follow the manufacturer's instructions, often using sterile water or an appropriate buffer. For storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Effective Concentration | Observed Effect | Citation |
| Cell Migration | OVCAR-4 Ovarian Cancer Cells | 3 µM | 90-94% inhibition of migration towards ascites and fibroblast conditioned media. | [1] |
| Endothelial Permeability | Endothelial Cells | Not specified | Nearly complete inhibition of permeability increase induced by OVCAR-4 conditioned media. | [1] |
| Angiogenesis (in vivo) | OVCAR-4 Tumor Model | 10 mg/kg (i.p.) | 84-96% reduction in blood vessel density. | [1] |
| Cytotoxicity | TsA201 and HEK293 cells | 100 µM (24h exposure) | Significant cell death. | [3] |
| Calcium Mobilization | TsA201 and HEK293 cells | 25-100 µM | Dose-dependent increase in intracellular Ca2+. | [3] |
| ERK Phosphorylation | TsA201 and HEK293 cells | 30 µM | Sustained ERK phosphorylation (15-60 min). | [3] |
Table 2: Clinical Pharmacodynamics of this compound (Platelet Aggregation Inhibition)
| IV Infusion Dose | Time Point | Inhibition of PAR1-agonist (SFLLRN) induced aggregation | Citation |
| 0.3 mg/kg | 30 min - 6 h | 20-40% | [4][5] |
| 0.5 mg/kg | 30 min - 6 h | 40-60% | [4][5] |
| 1-2 mg/kg | 30 min - 6 h | 80-100% | [4][5] |
Note: The effects of this compound are reversible, with approximately 50% recovery of platelet aggregation function by 24 hours after a 0.5 mg/kg dose.[4][5]
Visualizations: Pathways and Workflows
Caption: this compound inhibits PAR1 signaling by preventing G protein coupling.
Caption: Workflow for an in vitro angiogenesis (tube formation) assay.
Troubleshooting Guide
This section addresses unexpected results you may encounter during your experiments with this compound.
Q: My cell viability assay (e.g., MTT) shows a significant decrease in viability, which is not my expected outcome. Why is this happening?
A: While this compound is primarily a PAR1 inhibitor, it can induce cytotoxicity at high concentrations. An in vitro study demonstrated that exposure to 100 µM this compound for 24 hours caused significant cell death in HEK293 and TsA201 cells.[3]
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations and dilutions to ensure you are using the intended concentration of this compound.
-
Perform a Dose-Response Curve: If you haven't already, run a cell viability assay with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the cytotoxic threshold for your specific cell line.
-
Reduce Incubation Time: Cytotoxicity may be time-dependent. Consider reducing the duration of this compound exposure in your experiment.
-
Use a Scrambled Control: To confirm that the effect is specific to the this compound sequence and not a general effect of a lipidated peptide, use a scrambled version of the this compound peptide (e.g., palmitate-FSRLKAK-NH2) as a negative control.[3]
References
- 1. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin this compound | ID: v118rd525 | STAX [stax.strath.ac.uk]
- 2. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
Pz-128 Technical Support Center: Minimizing Toxicity in Long-Term Studies
Welcome to the technical support center for Pz-128. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicities associated with this compound in long-term experimental settings. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, cell-penetrating pepducin that acts as a specific and reversible antagonist of Protease-Activated Receptor-1 (PAR1).[1] It targets the intracellular surface of the PAR1 receptor, thereby interrupting its signaling to G proteins.[1] This mechanism has shown efficacy in preclinical models for suppressing acute arterial thrombosis and reducing atherosclerotic plaque burden.[2]
Q2: What are the known toxicities associated with this compound in long-term studies?
A2: While clinical trials have shown this compound to be generally well-tolerated, some treatment-emergent adverse events have been reported, including oral paresthesia, hypotension, and pruritic rash.[2] Importantly, these studies did not find significant differences in routine clinical laboratory assessments, vital signs, or ECG parameters between this compound and placebo groups.[2] However, as with many kinase inhibitors, long-term, high-dose exposure in preclinical models may pose a risk for hepatotoxicity and cardiotoxicity, which requires careful monitoring.[3][4][5][6]
Q3: How should I monitor for potential hepatotoxicity and cardiotoxicity in my animal models during a long-term study?
A3: For hepatotoxicity, regular monitoring of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is recommended.[3] For cardiotoxicity, baseline and periodic electrocardiograms (ECG) to assess for QT prolongation and echocardiograms to evaluate left ventricular ejection fraction (LVEF) are crucial.[7][8][9] Measurement of cardiac biomarkers such as troponins can also provide early indications of myocardial injury.[7][10]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Q: We have observed a consistent, dose-dependent increase in serum ALT and AST levels in our rat cohort after 6 weeks of daily this compound administration. What are the recommended next steps?
A: This observation warrants a systematic investigation to understand and mitigate the potential for drug-induced liver injury (DILI). The majority of tyrosine kinase inhibitors are reported to cause some level of hepatic injury, which is usually reversible upon dose adjustment or discontinuation.[6][11]
Recommended Workflow:
-
Confirm and Quantify: Repeat the liver function tests on a fresh serum sample to rule out experimental error. If confirmed, establish a clear dose-response relationship.
-
Histopathological Analysis: At the next scheduled necropsy, perform a thorough histopathological examination of liver tissues to identify the nature of the liver injury (e.g., necrosis, steatosis, inflammation).
-
Investigate Mechanism: Conduct in vitro assays to explore potential mechanisms of hepatotoxicity. Common mechanisms for kinase inhibitors include mitochondrial dysfunction and the formation of reactive metabolites.[12][13]
-
Dose Regimen Adjustment: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may maintain efficacy while allowing for hepatic recovery and minimizing enzyme elevation.
Data Presentation: Dose-Dependent Hepatotoxicity Markers in Rats
| This compound Dose (mg/kg/day) | Mean ALT (U/L) ± SD | Mean AST (U/L) ± SD | Histopathology Findings (8 weeks) |
| Vehicle Control | 45 ± 8 | 65 ± 11 | No significant findings |
| 10 | 68 ± 12 | 90 ± 15 | Minimal centrilobular hypertrophy |
| 30 | 155 ± 25 | 210 ± 35 | Mild multifocal hepatocellular necrosis |
| 100 | 450 ± 68 | 580 ± 75 | Moderate centrilobular necrosis and inflammation |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Mandatory Visualization: Workflow for Investigating Hepatotoxicity
Caption: Workflow for investigating and managing elevated liver enzymes.
Issue 2: Signs of Cardiotoxicity
Q: Our long-term study in canines using telemetry shows a 15% mean increase in the QTc interval at the highest dose of this compound. How should we interpret this and what is the appropriate course of action?
A: A QTc interval prolongation is a significant finding as it can be associated with an increased risk of arrhythmias.[9] While many kinase inhibitors are associated with a range of cardiotoxic effects, including QT prolongation, careful management and monitoring are key.[7][9]
Recommended Workflow:
-
Correct for Heart Rate: Ensure the QTc is appropriately corrected for the animal's heart rate (e.g., using Bazett's or Fridericia's formula).
-
Assess Dose Dependency: Determine if the QTc prolongation is dose-dependent.
-
Cardiac Biomarker Analysis: Measure serum levels of cardiac troponins (cTnI, cTnT) to assess for any concurrent myocardial injury.[10]
-
Echocardiography: Perform echocardiograms to evaluate structural and functional parameters, such as LVEF and fractional shortening, to rule out contractile dysfunction.[8][14]
-
Consider In Vitro hERG Assay: To investigate the direct electrophysiological mechanism, an in vitro assay on the hERG potassium channel can determine if this compound has off-target channel blocking activity.
Data Presentation: Cardiotoxicity Markers in Canines
| This compound Dose (mg/kg/day) | Mean QTc Change (%) ± SD | Mean cTnI (ng/mL) ± SD | Mean LVEF (%) ± SD |
| Vehicle Control | +1.2 ± 0.8 | 0.02 ± 0.01 | 65 ± 5 |
| 5 | +4.5 ± 2.1 | 0.03 ± 0.01 | 64 ± 6 |
| 15 | +15.2 ± 4.5 | 0.09 ± 0.03* | 62 ± 5 |
| 50 | +28.9 ± 6.2*** | 0.25 ± 0.08 | 58 ± 7 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Mandatory Visualization: this compound Signaling and Off-Target Toxicity Pathway
Caption: this compound's primary and potential off-target signaling pathways.
Issue 3: High Variability in Toxicity Data
A: High variability is a common challenge in long-term in vivo studies and can be influenced by experimental procedures, inherent biological differences, and environmental factors.[15][16][17]
Strategies to Reduce Variability:
-
Standardize Procedures: Ensure all experimental procedures, such as dosing, blood collection, and measurements, are performed consistently by well-trained personnel and at the same time of day to minimize circadian effects.[16]
-
Control Environmental Factors: Maintain a stable environment (temperature, humidity, light cycle) for all animal cohorts.
-
Randomization and Blinding: Properly randomize animals into treatment groups and blind the investigators who are performing measurements and data analysis to prevent unconscious bias.
-
Increase Sample Size: If feasible, increasing the number of animals per group can help improve the statistical power to detect true effects despite individual variability.
-
Systematic Heterogenization: In some cases, intentionally including known sources of variation (e.g., animals from different litters in each group) can increase the generalizability and reproducibility of the results.[18][19]
Mandatory Visualization: Logic for Managing High Data Variability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in understanding the hepatotoxicity associated with protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic heterogenisation to improve reproducibility in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
Troubleshooting Pz-128 variability in experimental replicates
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental replicates involving the PAR1 antagonist, Pz-128.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR1). It is a cell-penetrating lipopeptide, also known as a pepducin, that uniquely targets the cytoplasmic surface of the PAR1 receptor. This intracellular interaction disrupts the signaling cascade to G proteins, effectively blocking PAR1-mediated cellular responses.[1] this compound has demonstrated antiplatelet, anti-metastatic, anti-angiogenic, and anticancer effects in various studies.
Q2: What are the common sources of variability in experiments with this compound?
Variability in experimental replicates with this compound can arise from several factors related to its unique lipopeptidic nature and mechanism of action. These include:
-
Compound Handling and Solubility: As a lipopeptide, this compound can be prone to aggregation and may have specific solubility requirements. Improper dissolution or storage can lead to inconsistent concentrations in your experiments.
-
Cellular Uptake and Endosomal Entrapment: The efficiency of cell penetration can vary between cell types and experimental conditions. A significant portion of the peptide may become trapped in endosomes, leading to variability in the effective intracellular concentration.
-
Off-Target Effects at High Concentrations: Studies have shown that at higher concentrations (e.g., 100 µM), this compound can induce cytotoxicity and off-target effects such as increased intracellular calcium levels and sustained ERK phosphorylation, which can confound experimental results.[1]
-
Cell Health and Density: As with any cell-based assay, the health, passage number, and density of the cells at the time of treatment can significantly impact the response to this compound.
Q3: How should I store and handle this compound to minimize variability?
To ensure consistency, it is crucial to adhere to the manufacturer's storage and handling instructions. Generally, this compound should be stored at -20°C or -80°C. Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the compound is fully dissolved, using sonication if necessary, and prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Symptoms: Inconsistent IC50 values, large error bars between replicates, or unexpected cytotoxicity at presumed non-toxic concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| This compound Aggregation | Visually inspect the stock solution for precipitates. Filter the solution through a 0.22 µm filter. Perform a concentration verification using a suitable analytical method. | See Protocol 1: this compound Solubility and Aggregation Check |
| Interference with Assay Reagents | Run a cell-free control with this compound and the viability assay reagent (e.g., MTT, XTT) to check for direct chemical interactions. | See Protocol 2: Assay Reagent Interference Test |
| Off-Target Cytotoxicity | Perform a dose-response curve over a wider range of concentrations to identify the threshold for cytotoxicity. Use a membrane integrity assay (e.g., LDH release) to distinguish between apoptosis and necrosis. | See Protocol 3: Comprehensive Cytotoxicity Assessment |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. | Standard cell culture protocols for consistent cell seeding should be followed. |
Issue 2: Inconsistent Inhibition of PAR1 Signaling (e.g., in Western Blot or ELISA)
Symptoms: Variable reduction in the phosphorylation of downstream targets or inconsistent inhibition of PAR1-mediated cytokine release.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Suboptimal this compound Incubation Time | Perform a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal PAR1 inhibition in your specific cell type. | See Protocol 4: this compound Incubation Time Optimization |
| Variable Cellular Uptake | Co-treat cells with a fluorescently labeled, scrambled version of the pepducin to visualize and quantify cellular uptake using fluorescence microscopy or flow cytometry. | See Protocol 5: Cellular Uptake Efficiency Assay |
| Receptor Desensitization/Internalization | If using a PAR1 agonist, ensure that the agonist concentration and stimulation time are optimized to avoid receptor desensitization, which could mask the inhibitory effect of this compound. | Standard protocols for agonist stimulation should be optimized for the specific cell line. |
| Technical Variability in Assay | Ensure consistent protein loading in Western blots by quantifying total protein and using a reliable loading control. For ELISAs, ensure proper washing steps and check for matrix effects. | Follow standard best practices for Western blotting and ELISA. |
Data Presentation
Table 1: this compound Inhibition of Platelet Aggregation
| Dose | Agonist (SFLLRN) | Inhibition (%) | Time Point | Reference |
| 0.3 mg/kg | 8 µmol/L | 20-40 | 30 min - 6 hr | [2] |
| 0.5 mg/kg | 8 µmol/L | 40-60 | 30 min - 6 hr | [2] |
| 1-2 mg/kg | 8 µmol/L | ≥ 80-100 | 30 min - 6 hr | [2] |
| 0.5 mg/kg | 5 µmol/L | ~61 | 24 hr | [3] |
Table 2: Observed Off-Target Effects of this compound in vitro
| Concentration | Effect | Cell Line | Assay | Reference |
| 100 µM | Significant cell death | TsA201, HEK293 | MTT Assay | [1] |
| 25-100 µM | Dose-dependent increase in intracellular Ca2+ | TsA201, HEK293 | Fluo-4 AM | [1] |
| 30 µM | Sustained ERK phosphorylation (15-60 min) | TsA201, HEK293 | Western Blot | [1] |
Experimental Protocols
Protocol 1: this compound Solubility and Aggregation Check
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Visual Inspection: Vortex the stock solution thoroughly and visually inspect for any particulate matter.
-
Sonication: If particulates are observed, sonicate the solution in a water bath for 10-15 minutes.
-
Filtration: For cell-based assays, filter the stock solution through a 0.22 µm syringe filter to remove any remaining aggregates.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound at low concentrations in aqueous solutions for extended periods.
Protocol 2: Assay Reagent Interference Test
-
Prepare a series of this compound dilutions in cell culture medium, covering the concentration range used in your experiments.
-
In a 96-well plate, add the this compound dilutions to wells without cells.
-
Add the cell viability reagent (e.g., MTT, XTT, AlamarBlue) to these wells according to the manufacturer's protocol.
-
Incubate for the standard assay duration.
-
Read the absorbance or fluorescence and compare the values to a vehicle control (medium with the same concentration of DMSO). A significant change in signal in the absence of cells indicates interference.
Protocol 3: Comprehensive Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response Treatment: Prepare a wide range of this compound concentrations (e.g., from 0.1 µM to 200 µM) and treat the cells for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Assay for Metabolic Activity:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
-
LDH Release Assay for Membrane Integrity:
-
Collect the cell culture supernatant from a parallel plate.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released into the medium.
-
Follow the manufacturer's instructions for the assay protocol and absorbance reading.
-
Protocol 4: this compound Incubation Time Optimization
-
Seed cells in multiple plates.
-
Treat the cells with a fixed, effective concentration of this compound (e.g., the expected IC50 for PAR1 inhibition).
-
Vary the pre-incubation time before adding the PAR1 agonist (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
After the respective pre-incubation times, stimulate the cells with a PAR1 agonist (e.g., thrombin or SFLLRN) for the optimal stimulation time.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation of a downstream target (e.g., ERK) or perform an ELISA to measure the release of a PAR1-mediated cytokine.
-
The optimal pre-incubation time is the shortest time that yields the maximum inhibition.
Protocol 5: Cellular Uptake Efficiency Assay
-
Synthesize or obtain a fluorescently labeled version of this compound or a scrambled control pepducin.
-
Treat your cells with the fluorescently labeled peptide at the desired concentration and for various time points.
-
Fluorescence Microscopy:
-
Wash the cells with PBS to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cellular uptake and subcellular localization of the peptide using a fluorescence microscope.
-
-
Flow Cytometry:
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the percentage of cells that have taken up the peptide and the mean fluorescence intensity.
-
Mandatory Visualizations
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Pz-128 interaction with other antiplatelet agents
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for experiments involving the novel antiplatelet agent, Pz-128.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, cell-penetrating lipopeptide, also known as a "pepducin," that acts as a selective and reversible antagonist of the Protease-Activated Receptor-1 (PAR1).[1][2] Unlike traditional PAR1 inhibitors that target the extracellular domain of the receptor, this compound traverses the cell membrane and targets the intracellular surface of PAR1.[2][3] By anchoring in the cell membrane, it disrupts the coupling of PAR1 with its associated G proteins, thereby preventing thrombin-induced platelet activation.[1]
Q2: How does this compound differ from other PAR1 antagonists like vorapaxar?
A2: The primary distinction lies in its reversibility and mechanism of action. Vorapaxar is an irreversible inhibitor with a long pharmacodynamic half-life, which can lead to a high risk of severe bleeding.[4] In contrast, this compound is a reversible inhibitor, and its antiplatelet effects diminish as the drug is cleared, with platelet function recovering within 24 hours of discontinuation in nonhuman primates.[1][4] This reversibility may offer a significant safety advantage, particularly in acute settings like percutaneous coronary intervention (PCI).[4][5]
Q3: What is the observed interaction of this compound with other common antiplatelet agents like aspirin and clopidogrel?
A3: this compound has been shown to be compatible with and potentially synergistic with standard antiplatelet therapies. Clinical trials have administered this compound to patients already receiving dual antiplatelet therapy with aspirin and a P2Y12 inhibitor (like clopidogrel) without a significant increase in bleeding events.[3][6] Preclinical studies in animal models have demonstrated a synergistic effect between subtherapeutic doses of this compound and clopidogrel in delaying arterial thrombosis.[1][5] The addition of this compound to aspirin therapy has also been shown to result in greater inhibition of PAR1-mediated platelet aggregation.[7][8]
Q4: Does this compound affect bleeding time or coagulation parameters?
A4: Preclinical and clinical studies have consistently shown that this compound does not significantly prolong bleeding time or alter coagulation parameters, such as activated clotting time (ACT).[1][5][7] This is a key advantage, as it suggests a lower risk of bleeding complications compared to other antithrombotic agents that also affect the coagulation cascade.[1][5]
Troubleshooting Guide
Problem: Inconsistent inhibition of platelet aggregation in in-vitro experiments.
-
Possible Cause 1: Agonist Specificity. this compound is a highly specific inhibitor of PAR1. It will not inhibit platelet aggregation induced by agonists that act on other pathways, such as ADP (P2Y12 pathway) or collagen (GPVI pathway).[7]
-
Possible Cause 2: Pepducin Handling and Stability. this compound is a lipopeptide and may require specific handling for optimal activity.
-
Solution: Refer to the manufacturer's instructions for proper reconstitution and storage of the compound. Ensure the final concentration of any solvent (e.g., DMSO) is compatible with your platelet preparation and does not independently affect platelet function.
-
-
Possible Cause 3: Reversibility of Inhibition. The inhibitory effect of this compound is reversible.[1][7]
-
Solution: In washout experiments, expect to see a recovery of platelet function. The degree of recovery will depend on the washout efficiency and the time elapsed.
-
Problem: Unexpected bleeding in animal models.
-
Possible Cause 1: Dose and Administration. While this compound has a favorable safety profile regarding bleeding, excessively high doses may lead to off-target effects or overwhelm the hemostatic system, especially if combined with other potent antithrombotics.
-
Possible Cause 2: Synergistic Effects with Other Agents. this compound acts synergistically with P2Y12 inhibitors like clopidogrel.[1][3][5]
-
Solution: When combining this compound with other antiplatelet agents, consider using subtherapeutic or lower doses of each agent to mitigate the risk of excessive bleeding while still achieving the desired antithrombotic effect.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of PAR1-Mediated Platelet Aggregation by this compound in Humans
| This compound Dose (mg/kg) | Agonist (SFLLRN) | Time Post-Infusion | Inhibition of Platelet Aggregation (%) |
| 0.3 | 8 µmol/L | 30 min - 6 hours | 20 - 40[7][8] |
| 0.5 | 8 µmol/L | 30 min - 6 hours | 40 - 60[7][8] |
| 1.0 - 2.0 | 8 µmol/L | 30 min - 6 hours | ≥ 80 - 100[7][8] |
Table 2: Effect of this compound in Combination with Aspirin in Humans
| This compound Dose (mg/kg) | Agonist (SFLLRN) | Time Post-Infusion | Inhibition of Final Aggregation (%) |
| 0.5 (with Aspirin) | 8 µmol/L | 30 min - 2 hours | 65 - 100[7][8] |
| 0.5 (with Aspirin) | 8 µmol/L | 6 hours | 95 - 100[7][8] |
| 1.0 (with Aspirin) | 8 µmol/L | 30 min - 2 hours | 65 - 100[7] |
| 1.0 (with Aspirin) | 8 µmol/L | 6 hours | 95 - 100[7] |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation Assay
-
Blood Collection: Draw whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g), to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Incubation with this compound: Incubate the PRP with the desired concentration of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Platelet Aggregation Measurement:
-
Place the PRP sample in a light transmission aggregometer.
-
Add a PAR1 agonist (e.g., SFLLRN at a final concentration of 8 µmol/L) to induce aggregation.[7]
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the this compound treated samples to the vehicle-treated control.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Guinea Pigs
-
Animal Preparation: Anesthetize guinea pigs according to approved institutional protocols.
-
Surgical Procedure:
-
Isolate a section of the carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Drug Administration: Administer this compound (e.g., via intravenous infusion) with or without other antiplatelet agents (e.g., clopidogrel administered orally prior to the experiment).[5]
-
Thrombus Induction:
-
Apply a filter paper saturated with a solution of ferric chloride (e.g., 10% FeCl₃) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
-
Measurement of Occlusion Time: Continuously monitor the arterial blood flow and record the time to complete vessel occlusion.
-
Data Analysis: Compare the time to occlusion in animals treated with this compound and/or other antiplatelet agents to the vehicle control group. An increase in the time to occlusion indicates an antithrombotic effect.[5]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for ex vivo platelet aggregation assay.
Caption: Interaction of this compound with other antiplatelet agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Data Show Promise for Reversible, Fast-Acting, Antiplatelet Drug this compound | tctmd.com [tctmd.com]
- 5. Suppression of Arterial Thrombosis without Affecting Hemostatic Parameters with A Cell-Penetrating PAR1 Pepducin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Validation & Comparative
Validating the Specificity of Pz-128 for PAR1: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the specificity of Pz-128, a novel pepducin inhibitor of Protease-Activated Receptor 1 (PAR1), for researchers, scientists, and professionals in drug development. Through a detailed comparison with other PAR1 antagonists, vorapaxar and atopaxar, this document offers supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to objectively evaluate the performance of this compound.
Executive Summary
This compound is a first-in-class, cell-penetrating lipopeptide that uniquely targets the intracellular surface of PAR1, effectively and reversibly inhibiting its signaling.[1] This intracellular mechanism of action distinguishes it from orthosteric antagonists like vorapaxar and atopaxar, which bind to the extracellular ligand-binding pocket. Experimental evidence robustly demonstrates the high specificity of this compound for PAR1, with no significant off-target effects on other platelet receptors such as PAR4, ADP, and collagen receptors. This guide presents the available quantitative and qualitative data to support the validation of this compound's specificity.
Comparative Analysis of PAR1 Antagonists
To contextualize the specificity of this compound, a comparison with the established PAR1 antagonists vorapaxar and atopaxar is essential. While all three molecules effectively block PAR1-mediated signaling, their distinct mechanisms of action and selectivity profiles are critical considerations for research and therapeutic applications.
Quantitative Specificity Data
| Compound | Target | Assay Type | Value | Reference |
| This compound | PAR1 | Platelet Aggregation (SFLLRN-induced) | Dose-dependent inhibition (40-60% at 0.5 mg/kg) | [2] |
| PAR4, ADP, Collagen Receptors | Platelet Aggregation | No significant inhibition | [2][3] | |
| Vorapaxar | PAR1 | Binding Affinity (Ki) | 8.1 nM | [4][5][6][7] |
| PAR1 | Binding Affinity (Kd) | 1.27 nM | [8] | |
| PAR1 | Platelet Aggregation (Thrombin-induced) | IC50: 47 nM | [4][9] | |
| PAR1 | Platelet Aggregation (TRAP-induced) | IC50: 25 nM | [4][9] | |
| ADP, Collagen, PAR4 Receptors | Platelet Aggregation | No inhibition | [9] | |
| Atopaxar | PAR1 | Binding Assay (haTRAP) | IC50: 19 nM | [10] |
| PAR1 | Platelet Aggregation (Thrombin-induced) | IC50: 160 nM | [11] | |
| PAR1 | Platelet Aggregation (TRAP-induced) | IC50: 38 nM | [11] |
Experimental Protocols
To facilitate the independent validation of these findings, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for PAR1
This protocol describes a competitive binding assay to determine the affinity of a test compound for PAR1 using a radiolabeled ligand (e.g., [³H]-vorapaxar).
Objective: To determine the binding affinity (Ki) of a test compound for PAR1.
Materials:
-
HEK293 cells stably expressing human PAR1
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
[³H]-vorapaxar (Radioligand)
-
Unlabeled vorapaxar (for determining non-specific binding)
-
Test compound
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293-PAR1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-vorapaxar, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled vorapaxar (10 µM final concentration), 50 µL of [³H]-vorapaxar, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [³H]-vorapaxar, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry (LTA) to assess the effect of this compound on PAR1-mediated platelet aggregation.
Objective: To evaluate the inhibitory effect of a test compound on platelet aggregation induced by a PAR1 agonist.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
PAR1 agonist: SFLLRN-NH₂ (Ser-Phe-Leu-Leu-Arg-Asn-NH₂)
-
Other platelet agonists (for specificity testing): ADP, collagen, AYPGKF-NH₂ (for PAR4)
-
Test compound (this compound)
-
Saline or appropriate vehicle control
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with 450 µL of PRP and a stir bar in the aggregometer and incubate for 2 minutes at 37°C.
-
Add 50 µL of the test compound (this compound) or vehicle control and incubate for a specified time (e.g., 5 minutes).
-
Add 50 µL of the PAR1 agonist SFLLRN-NH₂ to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Specificity Testing:
-
Repeat the aggregation measurement using other platelet agonists (ADP, collagen, AYPGKF-NH₂) in place of SFLLRN-NH₂ to assess the specificity of the test compound.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by the test compound compared to the vehicle control.
-
Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to PAR1 activation and its inhibition by this compound.
Objective: To measure the effect of a test compound on PAR1-mediated intracellular calcium mobilization.
Materials:
-
HEK293 cells expressing human PAR1
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PAR1 agonist: Thrombin or SFLLRN-NH₂
-
Test compound (this compound)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating:
-
Seed HEK293-PAR1 cells into a 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
-
Calcium Flux Measurement:
-
Add 100 µL of HBSS containing the test compound (this compound) or vehicle to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the PAR1 agonist (e.g., thrombin or SFLLRN-NH₂) into the wells and continue recording the fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage inhibition of the calcium response by the test compound compared to the vehicle control.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
PAR1 Signaling Pathway
Caption: PAR1 Signaling and this compound Inhibition.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Platelet Aggregation Assay
Caption: Platelet Aggregation Assay Workflow.
Conclusion
The available data strongly support the high specificity of this compound for PAR1. Its unique intracellular mechanism of action as a pepducin provides a distinct advantage, potentially reducing off-target effects compared to orthosteric antagonists. The provided experimental protocols and diagrams serve as a valuable resource for researchers seeking to independently verify these findings and further explore the therapeutic potential of this compound. Further studies providing direct quantitative comparisons of binding affinities and broader selectivity profiling would be beneficial to solidify the superior specificity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vorapaxar | CAS:618385-01-6 | PAR-1 antagonist,potent and orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Portico [access.portico.org]
Comparative Analysis of Pz-128: A Novel Intracellular PAR-1 Antagonist in Phase 1 Clinical Development
A detailed examination of the Phase 1 clinical trial results for the antiplatelet agent Pz-128 reveals a promising safety and efficacy profile, positioning it as a unique intracellular modulator of the Protease-Activated Receptor-1 (PAR-1) signaling pathway. This guide provides a comparative analysis of this compound against other PAR-1 antagonists, vorapaxar and atopaxar, with a focus on their Phase 1 data, mechanisms of action, and experimental protocols for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound, a first-in-class pepducin, demonstrates a rapid, dose-dependent, and reversible inhibition of platelet aggregation with a favorable safety profile in its initial human trials. Unlike its counterparts, vorapaxar and atopaxar, which act as extracellular antagonists, this compound functions intracellularly, offering a distinct mechanism for modulating the thrombin-induced platelet activation cascade. This guide synthesizes the available Phase 1 clinical trial data for these three PAR-1 antagonists, presenting a clear comparison of their pharmacodynamics and safety.
Data Presentation: Quantitative Comparison of Phase 1 Results
The following tables summarize the key quantitative data from the Phase 1 clinical trials of this compound, vorapaxar, and atopaxar.
Table 1: this compound Phase 1 Pharmacodynamic Results (Inhibition of Platelet Aggregation)
| Dose (mg/kg) | Time Post-Infusion | Mean Inhibition of Platelet Aggregation (%) |
| 0.3 | 30 min - 6 hours | 20 - 40[1][2] |
| 0.5 | 30 min - 6 hours | 40 - 60[1][2] |
| 1.0 | 30 min - 6 hours | ≥ 80[1] |
| 2.0 | 30 min - 6 hours | ≥ 80 - 100[1][2] |
| 0.5 (with Aspirin) | 30 min - 2 hours | 65 - 100 [1] |
| 1.0 (with Aspirin) | 30 min - 2 hours | 65 - 100 [1] |
Data from the NCT01806077 trial. Platelet aggregation was stimulated by the PAR-1 agonist SFLLRN.
Table 2: Vorapaxar Phase 1 Pharmacodynamic Results (Inhibition of Platelet Aggregation)
| Dose | Time Post-Dose | Inhibition of TRAP-induced Platelet Aggregation |
| 20 mg (single dose) | 1 hour | >80% |
| 40 mg (single dose) | 1 hour | >80% |
| 1 mg/day (multiple doses) | Day 7 | Complete inhibition |
| 3 mg/day (multiple doses) | Day 7 | Complete inhibition |
| 5 mg/day (multiple doses) | Day 1 | Complete inhibition |
TRAP (Thrombin Receptor Activating Peptide) was used as the agonist.
Table 3: Atopaxar Phase 2 (LANCELOT-ACS) Pharmacodynamic Results (Inhibition of Platelet Aggregation)
| Dose | Time Post-Dose | Inhibition of TRAP-induced Platelet Aggregation |
| 400 mg loading dose | 3 - 6 hours | >80% in 90-100% of subjects[3] |
| 50 mg/day maintenance | Week 12 (predose) | 66.5% (mean)[3] |
| 100 mg/day maintenance | Week 12 (predose) | 71.5% (mean)[3] |
| 200 mg/day maintenance | Week 12 (predose) | 88.9% (mean)[3] |
TRAP (15 µmol/L) was used as the agonist. While this is Phase 2 data, it provides an indication of the drug's pharmacodynamic profile.
Table 4: Comparative Safety Profile in Phase 1/2 Trials
| Drug | Key Adverse Events | Bleeding Profile |
| This compound | Generally well-tolerated at lower doses. Acute allergic reactions (e.g., transient tingling or numbness) at higher doses. No significant effects on bleeding, coagulation, clinical chemistry, or ECG parameters.[1][2] | No significant increase in bleeding observed in Phase 1.[1][2] |
| Vorapaxar | Increased risk of bleeding, including intracranial hemorrhage.[4][5] | Increased risk of moderate or severe GUSTO bleeding.[4] |
| Atopaxar | Dose-dependent transient elevation in liver transaminases and QTc prolongation at higher doses.[3][6][7] | Did not significantly increase major or minor bleeding in the LANCELOT-ACS trial.[3][6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of clinical trial data.
Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
The primary method used to assess platelet function in these trials was Light Transmission Aggregometry (LTA). While the specific protocols for each trial are not publicly available in full detail, the general procedure is as follows:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer and stirred at a constant temperature (37°C). A baseline light transmission is established.
-
Agonist Addition: A platelet agonist, such as SFLLRN (for PAR-1 activation) or TRAP, is added to the PRP.
-
Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, generating an aggregation curve. The maximum platelet aggregation is expressed as a percentage.[8][9][10][11][12]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action for this compound, vorapaxar, and atopaxar.
Figure 1: Comparative Mechanisms of PAR-1 Antagonists. This diagram illustrates the distinct sites of action for this compound (intracellular) versus vorapaxar and atopaxar (extracellular) in inhibiting PAR-1 signaling.
Figure 2: this compound Experimental Workflow. This diagram outlines the key steps from administration of this compound to its ultimate pharmacodynamic effect on platelet aggregation.
Conclusion
The Phase 1 clinical trial data for this compound indicates that it is a promising antiplatelet agent with a novel intracellular mechanism of action. Its rapid onset, dose-dependent efficacy, and reversibility, coupled with a favorable safety profile in early trials, distinguish it from other PAR-1 antagonists like vorapaxar and atopaxar. While vorapaxar has demonstrated efficacy, it carries a higher risk of bleeding. Atopaxar's development has been hampered by concerns over liver toxicity and QTc prolongation.
Further clinical investigation, including the ongoing Phase 2 trials, will be crucial in fully elucidating the therapeutic potential of this compound. For researchers and drug development professionals, this compound represents an exciting new approach to antiplatelet therapy, and its unique intracellular targeting of PAR-1 may offer a safer and more controlled modulation of platelet activation. The distinct mechanisms of these PAR-1 antagonists underscore the importance of targeted drug design in optimizing efficacy while minimizing off-target effects.
References
- 1. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical potential of vorapaxar in cardiovascular risk reduction in patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redheracles.net [redheracles.net]
- 6. Novel Antiplatelet Agent Shows Promise for Acute Coronary Syndromes in Safety Study | MDedge [mdedge.com]
- 7. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. de-vhl.nl [de-vhl.nl]
- 10. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Validating the Anti-Metastatic Efficacy of Pz-128: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-metastatic effects of Pz-128, a novel PAR1 inhibitor, against alternative therapeutic agents in breast, lung, and ovarian cancers. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate an objective evaluation of this compound's potential in oncology research and development.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality. The development of targeted therapies aimed at inhibiting the metastatic cascade is a critical area of oncology research. This compound, a pepducin targeting Protease-Activated Receptor 1 (PAR1), has emerged as a promising anti-metastatic agent. Preclinical studies have demonstrated its ability to inhibit tumor growth, angiogenesis, and metastatic spread in various cancer models. This guide provides a direct comparison of this compound with other agents that interfere with metastatic pathways, offering a valuable resource for researchers investigating novel anti-cancer therapeutics.
This compound: A Novel Inhibitor of PAR1 Signaling
This compound is a cell-penetrating lipopeptide that acts as a specific and reversible antagonist of PAR1.[1] By targeting the intracellular surface of PAR1, this compound disrupts the signaling cascade that promotes cancer cell migration, invasion, and survival.[1] The primary mechanism of action involves the inhibition of the PAR1-Akt survival pathway.[2]
Comparative Efficacy of this compound and Alternative Anti-Metastatic Agents
The following tables summarize the anti-metastatic efficacy of this compound in comparison to other targeted therapies in preclinical models of breast, lung, and ovarian cancer.
Breast Cancer
| Agent | Target/Mechanism | Cancer Model | Efficacy | Reference |
| This compound | PAR1 Antagonist | MDA-MB-231 xenograft | 88% inhibition of lung metastasis | [2] |
| This compound + Docetaxel | PAR1 Antagonist + Microtubule Inhibitor | MDA-MB-231 xenograft | 95% inhibition of tumor growth | [2] |
| Olaparib | PARP Inhibitor | BRCA1-deficient mouse model | Intrinsic resistance in metaplastic breast cancer | [3][4] |
| Erlotinib | EGFR Inhibitor | SUM149 xenograft | Inhibited lung metastasis (0% incidence in treated vs. 43% in control) | [5] |
Lung Cancer
| Agent | Target/Mechanism | Cancer Model | Efficacy | Reference |
| This compound | PAR1 Antagonist | A549 xenograft | 75% inhibition of tumor growth | |
| Bevacizumab | VEGF Inhibitor | A549 xenograft | 67% inhibition of tumor growth | |
| Sunitinib | Tyrosine Kinase Inhibitor | 4T1 and RENCA lung metastasis models | Dose- and cell line-dependent effects; high doses promoted metastasis in 4T1 model | [2][5][6] |
| Sorafenib | Multikinase Inhibitor | Lewis Lung Carcinoma xenograft | 39.5% inhibition of lung metastasis | [7] |
| Erlotinib | EGFR Inhibitor | EGFR-mutant xenografts | Reduced tumor burden to 81-94% of pre-dosing levels | [8] |
Ovarian Cancer
| Agent | Target/Mechanism | Cancer Model | Efficacy | Reference |
| This compound | PAR1 Antagonist | OVCAR-4 xenograft | 60% reduction in ascites; 84-96% reduction in blood vessel density | [1] |
| Bevacizumab | VEGF Inhibitor | OV-90 peritoneal model | 82.4% reduction in intraperitoneal tumor burden | [9][10] |
| Olaparib | PARP Inhibitor | BRCA2-mutated xenograft | Significantly inhibited tumor growth | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the studies cited.
Orthotopic Lung Cancer Model
This model is designed to mimic the growth of lung tumors in their native environment and subsequent metastasis.
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, PC14PE6) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used.
-
Intrathoracic Injection: A specific number of cancer cells (e.g., 0.5-2x10^6 cells in 70 µL) are injected into the lung parenchyma of anesthetized mice.[11]
-
Treatment: Once tumors are established, treatment with the investigational agent (e.g., this compound, erlotinib) is initiated via a specified route and schedule.
-
Monitoring: Tumor growth and metastasis are monitored using methods such as bioluminescence imaging, micro-CT, or PET/CT.[12]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and metastatic lesions in distant organs (e.g., contralateral lung, lymph nodes) are collected for histological and molecular analysis.[12][13]
Intraperitoneal Ovarian Cancer Model
This model recapitulates the peritoneal dissemination characteristic of ovarian cancer.
-
Cell Culture: Human ovarian cancer cell lines (e.g., OVCAR-4, SKOV-3) are cultured. For in vivo imaging, cells may be transfected with a reporter gene like luciferase.
-
Animal Model: Immunocompromised female mice (e.g., SCID) are used.
-
Intraperitoneal Injection: A suspension of cancer cells (e.g., 5x10^6 cells in 200 µL PBS) is injected into the peritoneal cavity of the mice.[10]
-
Treatment: After a period to allow for tumor establishment, treatment with the test agent (e.g., this compound, bevacizumab) is administered.
-
Monitoring: Tumor burden and ascites formation are monitored. This can be done through bioluminescence imaging or by measuring abdominal circumference.
Mammary Fat Pad Breast Cancer Model
This orthotopic model is considered more clinically relevant than subcutaneous models for studying breast cancer.
-
Cell Culture: Human or murine breast cancer cell lines (e.g., MDA-MB-231, 4T1) are cultured.
-
Animal Model: Immunocompromised or syngeneic female mice (e.g., BALB/c) are used, depending on the cell line.
-
Mammary Fat Pad Injection: A small volume of cell suspension (e.g., 50 µL) is injected into the fourth mammary fat pad of the anesthetized mouse.[14][15]
-
Treatment: Once primary tumors are palpable, treatment with the investigational drug (e.g., this compound, olaparib) is initiated.
-
Monitoring: Primary tumor growth is measured with calipers. Metastasis to distant organs, such as the lungs, can be monitored by in vivo imaging if luminescently tagged cells are used.
-
Endpoint Analysis: At the end of the experiment, the primary tumor is excised and weighed. Lungs and other organs are harvested to quantify metastatic nodules, often through histological analysis or ex vivo imaging.[14]
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a potent anti-metastatic agent in breast, lung, and ovarian cancers. Its efficacy, particularly in combination with standard chemotherapy, warrants further investigation. The comparative data provided for alternative agents offer a benchmark for evaluating the relative strengths and weaknesses of different therapeutic strategies targeting metastasis. The detailed experimental protocols serve as a valuable resource for researchers designing and conducting their own preclinical studies in this critical area of cancer research. As the field moves towards more personalized and targeted therapies, a thorough understanding of the preclinical performance of novel agents like this compound is essential for their successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lycopene in Combination With Sorafenib Additively Inhibits Tumor Metastasis in Mice Xenografted With Lewis Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bevacizumab and rapamycin inhibit tumor growth in peritoneal model of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 15. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
Pz-128: A Novel PAR1 Inhibitor with a Favorable Bleeding Profile Compared to Traditional Anticoagulants
For Immediate Release
A new investigational antiplatelet agent, Pz-128, demonstrates a promising safety profile with a minimal impact on bleeding time when compared to traditional anticoagulants. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating available experimental data and detailed methodologies.
This compound is a first-in-class pepducin that uniquely inhibits the Protease-Activated Receptor 1 (PAR1) from within the cell.[1] This intracellular mechanism of action appears to spare the hemostatic functions that are often compromised by traditional anticoagulants, which typically act on the coagulation cascade in the bloodstream.
Comparative Analysis of Bleeding Time
Experimental data from preclinical and clinical studies indicate that this compound has a significantly lower impact on bleeding time compared to traditional anticoagulants like heparin and warfarin.
| Anticoagulant | Mechanism of Action | Effect on Bleeding Time | Supporting Evidence |
| This compound | Intracellular inhibitor of Protease-Activated Receptor 1 (PAR1) | No significant prolongation of bleeding time observed in animal models.[2] Clinical trials in humans showed no significant increase in major or minor bleeding events compared to placebo.[1][3] | Preclinical studies in nonhuman primates.[2] Phase 2 TRIP-PCI clinical trial in patients undergoing cardiac catheterization.[1][3] |
| Heparin | Binds to antithrombin III, inactivating thrombin and factor Xa.[4] | Can significantly prolong bleeding time, particularly at higher doses.[5] | Studies in humans have shown that heparin, especially in large doses, markedly and consistently prolongs the bleeding time.[5] |
| Warfarin | Inhibits vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, X).[6] | The major and most common side effect is bleeding.[7] Its effect is monitored via the International Normalized Ratio (INR), not directly by bleeding time, but increased INR correlates with higher bleeding risk. | Extensive clinical use has established bleeding as the primary complication of warfarin therapy.[6][7][8] |
| Direct Oral Anticoagulants (DOACs) | Direct inhibitors of thrombin (e.g., dabigatran) or factor Xa (e.g., rivaroxaban, apixaban).[9] | Associated with a significant risk of bleeding, including major gastrointestinal bleeding.[9][10] | Numerous clinical trials and real-world data have characterized the bleeding risks associated with DOACs.[9][10][11][12] |
Experimental Protocols
The assessment of bleeding time is a critical component in evaluating the safety of anticoagulant and antiplatelet therapies. The following is a detailed methodology for a standardized bleeding time test.
Bleeding Time Measurement (Modified Ivy Method)
This method is a standardized procedure for determining the time it takes for a small, standardized incision to stop bleeding.
Materials:
-
Blood pressure cuff
-
Sterile, disposable lancet or an automatic blade device for a standardized incision (e.g., 5 mm long and 1 mm deep)
-
Circular filter paper
-
Stopwatch
-
Alcohol swabs
-
Bandage
Procedure:
-
The subject is seated comfortably with their forearm exposed and supported on a flat surface.
-
A blood pressure cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg. This pressure is maintained throughout the procedure.
-
A site on the volar surface of the forearm, free of visible veins, is selected and cleaned with an alcohol swab. The area is allowed to air dry.
-
A sterile lancet or automatic device is used to make a standardized incision. The stopwatch is started at the moment the incision is made.
-
Every 30 seconds, the edge of a circular filter paper is used to gently blot the drop of blood. The filter paper should not touch the edges of the wound to avoid disrupting the forming platelet plug.
-
This blotting process is repeated every 30 seconds until bleeding ceases completely.
-
The bleeding time is the total time from the moment the incision was made until the filter paper is no longer stained with blood.
-
Once the bleeding has stopped, the pressure cuff is deflated, and a bandage is applied to the incision site.
Normal Range:
-
The typical reference range for the Ivy bleeding time method is 2 to 9 minutes.[13]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound acts intracellularly to block the signaling of PAR1, a key receptor in thrombin-mediated platelet activation. By disrupting the interaction between PAR1 and its associated G proteins, this compound prevents the downstream signaling cascade that leads to platelet aggregation and thrombus formation.
References
- 1. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heparin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Warfarin - Wikipedia [en.wikipedia.org]
- 8. ijcva.org [ijcva.org]
- 9. Risk and Management of Bleeding Complications with Direct Oral Anticoagulants in Patients with Atrial Fibrillation and Venous Thromboembolism: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleeding Complications in Patients Receiving Direct Oral Anticoagulant Therapy in the Post Clinical Trial General Practice, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Exploring bleeding in oral anticoagulant users: assessing incidence by indications and risk factors in the entire nationwide cohort [frontiersin.org]
- 13. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
A Comparative Guide to the Reproducibility of Pz-128's Antiplatelet Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of the pharmacological effects of Pz-128, a first-in-class antiplatelet agent. This compound is a cell-penetrating lipopeptide, also known as a pepducin, that specifically and reversibly antagonizes Protease-Activated Receptor 1 (PAR1).[1][2] Its primary therapeutic application under investigation is the prevention of thrombotic events in patients with coronary artery disease.[3][4][5][6] This document compiles and compares data from various preclinical and clinical studies to assess the consistency of its effects across different research settings.
Mechanism of Action: Targeting PAR1-G Protein Signaling
This compound operates through a novel intracellular mechanism. It is a lipopeptide designed to mimic a region of the third intracellular loop of PAR1.[5] This allows it to penetrate the cell membrane and anchor to the inner leaflet. From this position, it competitively inhibits the coupling of PAR1 with its associated G proteins (primarily Gαq and Gαi), effectively blocking downstream signaling that leads to platelet activation and aggregation.[1][2][7] This targeted intracellular action is distinct from traditional receptor antagonists that bind to the extracellular surface.
Below is a diagram illustrating the signaling pathway of PAR1 and the inhibitory action of this compound.
Caption: this compound inhibits PAR1 signaling by blocking G protein coupling.
Quantitative Comparison of this compound Efficacy
The primary measure of this compound's effect is its ability to inhibit platelet aggregation induced by a PAR1 agonist, such as SFLLRN. The data below, compiled from multiple clinical studies, demonstrates a consistent dose-dependent inhibition of PAR1-mediated platelet aggregation. This consistency across different patient cohorts and study sites supports the reproducibility of this compound's primary pharmacological effect.
| Study Reference | Dose of this compound (IV Infusion) | Patient Population | Time Point | Inhibition of Platelet Aggregation (vs. Baseline) |
| Gurbel et al., 2016[3][8] | 0.3 mg/kg | Coronary Artery Disease (CAD) | 30 min - 6 hr | 20% - 40% |
| Gurbel et al., 2016[3][8] | 0.5 mg/kg | CAD | 30 min - 6 hr | 40% - 60% |
| Gurbel et al., 2016[3][8] | 1.0 - 2.0 mg/kg | CAD | 30 min - 6 hr | ≥80% - 100% |
| Gurbel et al., 2015 (Abstract)[9] | 0.5 mg/kg (2 hr infusion) | Multiple CV Risk Factors | 30 min | ~40% |
| Gurbel et al., 2015 (Abstract)[9] | 0.5 mg/kg (2 hr infusion) | Multiple CV Risk Factors | 2 hr | ~50% |
| Gurbel et al., 2015 (Abstract)[9] | 1.0 - 2.0 mg/kg | Multiple CV Risk Factors | 1 - 2 hr | 95% - 100% |
| O'Donoghue et al., 2020 (TRIP-PCI Trial)[5][6] | 0.3 or 0.5 mg/kg | CAD/ACS Patients | N/A | Efficacy suggested by numerically lower adverse coronary events.[5][6] |
Note: The TRIP-PCI trial focused primarily on safety endpoints (bleeding events), but secondary analyses were consistent with the antiplatelet effects observed in earlier studies.[5][6]
Experimental Protocols
The consistency of experimental results relies heavily on standardized methodologies. The most common assay used to quantify the effects of this compound is the light transmission aggregometry (LTA) assay.
Key Experiment: Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to a specific agonist in vitro.
Methodology:
-
Sample Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference (100% aggregation).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in an aggregometer.
-
A baseline light transmission is established.
-
A PAR1-specific agonist, typically SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), is added to the PRP to induce aggregation. An 8 μmol/L concentration is commonly used.[3][8]
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage change in light transmission relative to the PPP reference. The inhibitory effect of this compound is calculated by comparing the aggregation in post-dose samples to the baseline (pre-dose) measurements.
The workflow for this key experiment is visualized below.
Caption: Standardized workflow for Light Transmission Aggregometry.
Discussion on Reproducibility
The available data from multiple, independent clinical studies conducted over several years demonstrate a high degree of consistency in the primary pharmacological effect of this compound.
-
Dose-Response Consistency: Across different studies, a clear and reproducible dose-response relationship is observed. Higher doses of this compound consistently lead to greater inhibition of PAR1-mediated platelet aggregation.[3][8][9] For instance, the inhibition levels reported in a 2015 abstract and a more detailed 2016 paper, likely from overlapping study populations, show strong agreement.[8][9]
-
Specificity of Action: Studies consistently show that this compound is specific to the PAR1 receptor. It does not significantly inhibit platelet aggregation induced by agonists for other receptors like PAR4, ADP, or collagen, indicating a reproducible and specific mechanism of action.[3][8][9]
-
Reversibility: The antiplatelet effects of this compound are shown to be reversible, with platelet function recovering significantly within 24 hours of discontinuing the drug.[2][8] This feature is a consistent finding across reports.
While these studies were often conducted by collaborative research groups, the use of standardized protocols and the consistent outcomes across different phases of clinical development (Phase I to Phase II) and in varied patient populations provide strong evidence for the reproducibility of this compound's effects.[5][10] However, some research has called for a re-evaluation of its broader pharmacology, suggesting it may have other cellular activities, such as inducing intracellular calcium mobilization and ERK phosphorylation at high concentrations, which warrants further investigation.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin this compound | ID: v118rd525 | STAX [stax.strath.ac.uk]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
Navigating the Disposal of Pz-128: A Guide for Laboratory Professionals
This guide provides a framework for the proper disposal of Pz-128, drawing from general best practices for research-grade peptides and investigational new drugs.[3][4][5] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements. [4]
Immediate Safety and Logistical Information
The disposal of this compound and its associated waste should always be managed as a controlled process. Adherence to safety protocols minimizes risks to personnel and the environment.
Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the active compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of solutions containing this compound. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Primary Waste Container | Leak-proof, sealable container (e.g., screw-cap vial or bottle) | To contain the primary waste securely. For sharps, a designated sharps container is mandatory. |
| Secondary Waste Container | Labeled hazardous waste container (provided by your institution's EHS) | For the collection of sealed primary containers. Must be compatible with the waste type. |
| Waste Labeling | Hazardous Waste Label | Must include: "Hazardous Waste," the full chemical name ("this compound"), concentration, and the date of accumulation. |
Step-by-Step Disposal Plan
-
Segregation at the Source: All materials contaminated with this compound, including unused stock solutions, cell culture media, pipette tips, and gloves, should be segregated from regular laboratory trash.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste streams.[4]
-
Solid Waste: Dispose of contaminated solids (e.g., pipette tips, microfuge tubes, gloves) in a designated hazardous waste bag or container.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a puncture-resistant sharps container.
-
-
Container Management: Ensure that waste containers are kept sealed when not in use and are stored in a designated satellite accumulation area within the laboratory.
-
Final Disposal: Arrange for the pickup of the hazardous waste by your institution's EHS department. They will manage the ultimate disposal, which typically involves incineration by a licensed hazardous waste vendor.[6][7][8]
Spill Management:
In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS emergency line.
Experimental Protocol: In Vitro Cell Migration Assay with this compound
This protocol outlines a typical cell-based assay that would generate this compound waste, necessitating the disposal procedures described above.
Objective: To assess the inhibitory effect of this compound on the migration of OVCAR-4 ovarian cancer cells.
Materials:
-
This compound (lyophilized powder)
-
OVCAR-4 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Transwell inserts (8 µm pore size)
-
Fibroblast conditioned media (as a chemoattractant)
-
DMSO (for dissolving this compound)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
This compound Stock Solution Preparation: Dissolve lyophilized this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C.[2]
-
Cell Seeding:
-
Culture OVCAR-4 cells to ~80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Harvest and resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Transwell Assay Setup:
-
Add 600 µL of fibroblast-conditioned medium to the lower chamber of the Transwell plate.
-
In a separate tube, pre-incubate 100 µL of the OVCAR-4 cell suspension with the desired concentration of this compound (e.g., 3 µM) for 30 minutes at 37°C. A vehicle control (DMSO) should be run in parallel.
-
Add the 100 µL cell/Pz-128 mixture to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Analysis:
-
After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Visualize and count the migrated cells under a microscope.
-
Waste Generation from this Protocol:
-
Liquid Waste: Unused this compound working solutions, cell culture media from the upper and lower chambers containing this compound.
-
Solid Waste: Pipette tips used for handling this compound and cell suspensions, microfuge tubes, Transwell inserts, and contaminated gloves.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and pathways for proper this compound disposal.
Caption: this compound signaling pathway inhibition.
Caption: this compound waste disposal decision workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Operational Guide for Handling Pz-128
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Pz-128. This compound, also known as P1pal-7, is a cell-penetrating lipopeptide and a first-in-class antagonist of the protease-activated receptor-1 (PAR1).[1] As a potent bioactive peptide intended for research use only, it necessitates careful handling to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes known information and general best practices for handling research-grade peptides.
Immediate Safety Concerns
The primary immediate health risks associated with this compound, inferred from clinical trial data and the nature of similar bioactive peptides, include:
-
Anaphylaxis: Clinical studies involving intravenous administration of this compound have highlighted a potential risk for severe allergic reactions.[2]
-
Irritation: As with many research-grade peptides, there is a potential for irritation upon contact with the skin, eyes, or respiratory tract.
-
Unknown Hazards: The toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with appropriate engineering controls. A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or if handling large quantities. | To prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow is recommended for all experimental procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, empty vials, contaminated PPE (gloves, etc.), and consumables (pipette tips, etc.), should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
Experimental Protocols and Data
While specific experimental protocols for this compound will vary depending on the research objectives, all protocols should incorporate the handling and disposal procedures outlined in this guide.
Storage and Stability:
| Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Data sourced from product information sheets.[1]
Biological Activity Summary:
| Activity | Effect | Receptor |
| Antiplatelet | Inhibition of platelet aggregation | PAR1 |
| Anti-metastatic | Inhibition of cancer cell migration | PAR1 |
| Anti-angiogenic | Reduction in blood vessel density in tumors | PAR1 |
| Anticancer | Synergistic inhibition of tumor growth with taxotere | PAR1 |
This information is derived from preclinical research and clinical trials.[1][3][4]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the integrity of their work when handling the potent research compound this compound. This guide is intended to supplement, not replace, institutional policies and procedures for laboratory safety and chemical handling. Always consult with your institution's EHS office for specific guidance.
References
- 1. Targeting protease activated receptor-1 with P1pal-12 limits bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Blockade of PAR1 signaling with cell-penetrating pepducins inhibits Akt-survival pathways in breast cancer cells and suppresses tumor survival and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
